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  • Product: 2,2,5,5-Tetramethylpyrrolidin-3-one
  • CAS: 5167-85-1

Core Science & Biosynthesis

Foundational

2,2,5,5-Tetramethylpyrrolidin-3-one spectral data (NMR, IR, Mass Spec)

Title: The 2,2,5,5-Tetramethylpyrrolidin-3-one Scaffold: Spectral Characterization, Synthetic Protocols, and Applications in Advanced Probes Executive Summary The 2,2,5,5-tetramethylpyrrolidin-3-one scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The 2,2,5,5-Tetramethylpyrrolidin-3-one Scaffold: Spectral Characterization, Synthetic Protocols, and Applications in Advanced Probes

Executive Summary The 2,2,5,5-tetramethylpyrrolidin-3-one scaffold is a cornerstone molecule in the development of advanced spin labels, pH-sensitive probes, and photosensitive alkoxyamines. This technical guide deconstructs the structural causality, spectral signatures, and self-validating synthetic workflows associated with this precursor. By leveraging the orthogonal reactivity of its C3 ketone and the steric shielding of its gem-dimethyl groups, researchers can engineer highly stable nitroxide radicals for applications ranging from Electron Paramagnetic Resonance (EPR) spectroscopy to two-photon stereolithography and solid-phase DNA synthesis.

Mechanistic Grounding: Steric Shielding and Orthogonal Reactivity

The utility of 2,2,5,5-tetramethylpyrrolidin-3-one stems from two highly synergistic structural features:

  • Steric Shielding (The Gem-Dimethyl Effect): The four methyl groups at the C2 and C5 positions create a massive steric blockade around the secondary amine. When oxidized to a nitroxide radical (N-O•), this steric bulk physically prevents the radical center from undergoing bimolecular disproportionation or dimerization—pathways that rapidly degrade unhindered radicals[1]. This renders the resulting spin label persistent and stable at room temperature.

  • Orthogonal Reactivity at C3: The C3 ketone acts as a versatile, electrophilic handle. It can undergo nucleophilic attack (e.g., reductive amination, Wittig olefination, or condensation with 1,2-diamines) without compromising the integrity of the adjacent N-O• radical[2]. This orthogonality allows the stable radical to be tethered to complex biomolecules, lipids, or polymer networks.

G A 2,2,5,5-Tetramethyl- pyrrolidin-3-one B Nitroxide Radical (N-O•) A->B Oxidation (H2O2 / Tungstate) C N-Methoxy Derivative (N-OMe) A->C Fenton-DMSO Methylation D EPR Spin Labels (pH Probes) B->D C3 Reductive Amination E Photosensitive Alkoxyamines C->E ATRA Reaction (NMP2 Process)

Fig 1. Synthetic pathways from the core pyrrolidin-3-one scaffold to advanced functional probes.

Spectral Characterization (NMR, IR, Mass Spectrometry)

Accurate spectral validation is critical when functionalizing this scaffold, as the paramagnetic nature of the N-O• radical broadens NMR signals. Consequently, structural characterization is typically performed on diamagnetic precursors (e.g., N-methoxy or N-acyl derivatives)[2].

Below is the consolidated spectral data for the representative diamagnetic derivative, 1-Methoxy-2,2,5,5-tetramethylpyrrolidin-3-one .

Analytical TechniqueSignal / ValueStructural AssignmentMechanistic / Structural Causality
¹H NMR (CDCl₃)δ 1.26 (s, 6H), 1.29 (s, 6H)C2 & C5 gem-dimethylsSinglets confirm the absence of α-protons. The split into two 6H signals indicates pseudo-axial/equatorial environments relative to the N-OMe group[2].
¹H NMR (CDCl₃)δ 2.34 (s, 2H)C4 methylene protonsIsolated spin system adjacent to the C3 ketone; appears as a sharp singlet due to the lack of vicinal coupling[2].
¹H NMR (CDCl₃)δ 3.72 (s, 3H)N-O-CH₃ (Methoxy)Confirms successful radical trapping by the methyl radical in Fenton-DMSO protocols[2].
¹³C NMR (CDCl₃)δ ~202.6 - 211.4C3 Ketone CarbonylHighly deshielded chemical shift characteristic of a strained, electron-deficient five-membered cyclic ketone[2].
¹³C NMR (CDCl₃)δ 61.9, 50.8C2, C5 Quaternary C'sShielded by the adjacent nitrogen, but deshielded relative to standard alkanes[2].
FT-IR (neat)1751 – 1754 cm⁻¹ν(C=O) StretchingHigh wavenumber indicates ring strain in the pyrrolidin-3-one system compared to acyclic ketones (~1710 cm⁻¹)[2].
MS (EI) m/z 171[M]⁺Molecular IonConfirms the intact mass of the N-OMe protected scaffold[2].
MS (EI) m/z 156 [M - CH₃]⁺Primary FragmentFavorable α-cleavage of a methyl group, driven by the stability of the resulting tertiary carbocation at C2/C5[2].

Experimental Methodologies: Self-Validating Protocols

Protocol A: Fenton-Mediated N-Methoxy Protection / Activation

To synthesize complex heterocycles or alkoxyamines, the reactive secondary amine must be protected. The Fenton-DMSO methylation is an elegant, self-validating cascade reaction.

  • Causality: H₂O₂ and Fe²⁺ generate hydroxyl radicals (•OH) via Fenton chemistry. The •OH attacks the DMSO solvent to release a methyl radical (•CH₃). Simultaneously, the pyrrolidine is oxidized to a nitroxide radical. The •CH₃ and N-O• rapidly recombine to form the stable N-OMe derivative[3].

Step-by-Step Methodology:

  • Initialization: Dissolve 2,2,5,5-tetramethylpyrrolidin-3-one (10.0 mmol) and FeSO₄·7H₂O (25.0 mmol) in 30 mL of anhydrous DMSO. Cool the stirred solution to 0 °C to control the exothermic radical cascade[3].

  • Radical Generation: Dropwise, add 5 mL of 30% aqueous H₂O₂ over a 2-hour period. Ensure the temperature does not exceed 5 °C to prevent over-oxidation.

  • Quenching & Extraction: Upon complete consumption of the starting material, quench with 50 mL of distilled H₂O. Extract the aqueous phase with diethyl ether (3 × 30 mL).

  • Purification: Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane–EtOAc, 2:1)[3].

  • Validation Checkpoint: The product should elute as a colorless oil with an Rf​=0.58 . Successful conversion is validated by the disappearance of the EPR signal (transition from paramagnetic to diamagnetic) and the appearance of the 3H singlet at δ 3.72 ppm in ¹H NMR[2].

Protocol B: Reductive Amination for Spin-Labeled Lipids
  • Causality: The primary amine of a lipid headgroup attacks the C3 ketone to form an intermediate imine, which is selectively reduced to a secondary amine. This firmly anchors the spin label to the lipid, allowing it to report on the local environment of a lipid bilayer[4].

Step-by-Step Methodology:

  • Condensation: Mix 1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-one (8.33 × 10⁻⁵ mol) with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (2.68 × 10⁻⁵ mol) in 2 mL of CHCl₃[4].

  • Reduction: Add a mild reducing agent (e.g., NaBH₃CN in methanol) to selectively reduce the imine without reducing the nitroxide radical. Stir at room temperature under an inert atmosphere.

  • Isolation: Wash the organic layer with mildly basic brine, dry, and purify via size-exclusion or silica gel chromatography optimized for polar lipids.

  • Validation Checkpoint: Successful conjugation is confirmed by X-band EPR spectroscopy. The free spin label exhibits rapid isotropic tumbling (sharp lines), whereas the lipid-anchored probe will show a broadened spectrum indicative of anisotropic motion within the lipid bilayer[5].

Advanced Applications in Drug Development and Materials Science

EPR pH-Sensitive Probes

By tethering the 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide to a lipid bilayer, researchers can measure local pH at biological interfaces. The causality relies on molecular tumbling: at high pH, the unprotonated nitroxide tumbles relatively freely ( τ≈1.4 ns). As the pH drops, protonation induces strong electrostatic interactions with the negatively charged bilayer interface, drastically slowing the rotational correlation time ( τ≈8.3 ns) and broadening the EPR spectrum[5].

G cluster_0 High pH (Deprotonated) cluster_1 Low pH (Protonated) N1 Neutral Nitroxide T1 Fast Tumbling (τ ≈ 1.4 ns) N1->T1 N2 Cationic Nitroxide N1->N2 pH Shift S1 Sharp EPR Lines T1->S1 T2 Slow Tumbling (τ ≈ 8.3 ns) N2->T2 S2 Broad EPR Lines T2->S2

Fig 2. Mechanism of EPR pH sensitivity via tumbling rate modulation in lipid bilayers.

Nitroxide-Mediated Photopolymerization (NMP2)

The scaffold is highly effective in creating photosensitive alkoxyamines for two-photon stereolithography. By attaching a chromophore (e.g., a D–π–A tacrine system) to the nitroxide, UV or near-IR irradiation induces a homolytic cleavage of the C-ON bond. The steric hindrance of the tetramethyl groups ensures the generated nitroxide remains persistent, allowing it to reversibly cap growing polymer chains and enabling precise 3D micro-fabrication[1].

Solid-Phase DNA Oligonucleotide Synthesis

In genetic engineering and microarray fabrication, the 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group is utilized for 5'-hydroxyl protection of deoxyribonucleoside phosphoramidites. Unlike traditional DMT groups that require strongly acidic deprotection (risking depurination), the sulfinyl linkage is iteratively cleaved under exceptionally mild conditions using iodine and an acidic salt. This prevents nucleobase adduct formation, yielding highly pure oligonucleotides[6].

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Exploratory

Chemical Stability and Storage of 2,2,5,5-Tetramethylpyrrolidin-3-one: A Technical Whitepaper

Executive Summary & Mechanistic Significance 2,2,5,5-Tetramethylpyrrolidin-3-one (CAS: 5167-85-1) is a highly specialized, sterically hindered cyclic amine and ketone. In advanced drug development and synthetic biology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

2,2,5,5-Tetramethylpyrrolidin-3-one (CAS: 5167-85-1) is a highly specialized, sterically hindered cyclic amine and ketone. In advanced drug development and synthetic biology, it serves as a critical precursor for photosensitive alkoxyamines[1] and thermolabile protecting groups. Most notably, the exhibits near-optimal properties for 5'-hydroxyl protection of deoxyribonucleoside phosphoramidites during solid-phase DNA oligonucleotide synthesis[2].

The utility of this molecule stems from its unique steric environment. However, the same four methyl groups that provide protective shielding also lower the N-H bond dissociation energy, making the molecule highly susceptible to auto-oxidation. This guide provides a deep mechanistic analysis of its stability, degradation pathways, and self-validating storage protocols.

Chemical Stability and Degradation Causality

The stability profile of 2,2,5,5-tetramethylpyrrolidin-3-one is governed by two reactive centers: the secondary amine and the C3 ketone.

  • Oxidative Vulnerability (Nitroxide Formation): The primary degradation pathway is the homolytic cleavage of the N-H bond facilitated by atmospheric oxygen or UV light. Because the resulting radical is sterically protected by the adjacent methyl groups, it does not readily dimerize. Instead, it forms a highly stable nitroxide radical (a PROXYL derivative). Even trace amounts of this radical can act as a catalyst for further auto-oxidation and will severely interfere with downstream transition-metal-catalyzed reactions.

  • Ketone Hydration: While sterically hindered, the C3 ketone remains susceptible to reversible hydration in the presence of ambient moisture. This hydration complicates stoichiometric precision during critical derivatization steps, such as sulfinylation.

MechanisticPathway TMPO 2,2,5,5-Tetramethyl- pyrrolidin-3-one O2 O2 / UV Light TMPO->O2 H2O Moisture (H2O) TMPO->H2O Nitroxide Nitroxide Radical (Paramagnetic) O2->Nitroxide Auto-oxidation Hydrate Ketone Hydrate (Reversible) H2O->Hydrate Hydration

Fig 1. Degradation pathways of 2,2,5,5-tetramethylpyrrolidin-3-one via oxidation and hydration.

Quantitative Storage Data

To maintain >99% purity, environmental factors must be strictly controlled. As demonstrated in , anhydrous and inert storage conditions exponentially improve the stability of these derivatives[3].

Table 1: Quantitative Stability Matrix for 2,2,5,5-Tetramethylpyrrolidin-3-one

Storage ConditionAtmosphereLight ExposureEst. Shelf Life (>98% Purity)Primary Degradation Mechanism
25 °CAmbient AirDirect UV/Vis< 1 WeekPhotochemical Auto-oxidation
25 °CArgonDark3–6 MonthsTrace Hydration / Aldol
2–8 °CAmbient AirDark1–2 MonthsThermal Auto-oxidation
2–8 °C Argon Dark > 24 Months None Detected

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every procedure includes a built-in mechanistic checkpoint to verify success before proceeding to the next synthetic step.

Protocol A: Anhydrous Purification and Inert Storage

Causality: Raw or improperly stored batches often contain trace nitroxide radicals. Because these radicals are paramagnetic, they cause rapid spin-spin relaxation (T2 shortening), which destroys the resolution of NMR spectra. We utilize this physical property as a self-validating quality control checkpoint.

  • Vacuum Distillation: Transfer the raw compound to a short-path distillation apparatus. Distill under high vacuum (< 10 mbar) at approximately 45–50 °C. Reasoning: Distillation separates the pure amine from heavier, pre-formed nitroxide degradation products.

  • Schlenk Line Inerting: Immediately transfer the purified distillate to an amber, oven-dried Schlenk flask. Perform three freeze-pump-thaw cycles using liquid nitrogen, backfilling with high-purity Argon each time. Reasoning: This completely displaces dissolved triplet oxygen from the liquid matrix, halting auto-oxidation.

  • Desiccation & Storage: Seal the flask with a suba-seal and store at 2–8 °C over activated 4Å molecular sieves.

  • Self-Validation (QC Check): Take a 5 mg aliquot and dissolve in CDCl3. Run a standard 1H-NMR.

    • Pass Condition: The four methyl protons must appear as sharp, highly resolved singlets at ~1.2 ppm.

    • Fail Condition: If the baseline is noisy or the methyl peaks exhibit paramagnetic line broadening, nitroxide radicals are present. The batch must be redistilled.

ValidationWorkflow Rec 1. Raw Material (Variable Purity) Pur 2. Vacuum Distillation (< 10 mbar, 45°C) Rec->Pur Inert 3. Argon Backfill (Schlenk Line) Pur->Inert Store 4. Storage at 2-8°C (Amber Flask / Desiccated) Inert->Store QC 5. 1H-NMR Validation (Check for Paramagnetic Broadening) Store->QC

Fig 2. Self-validating workflow for purification, inert storage, and NMR quality control.

Protocol B: Synthesis of the 1-Sulfinyl Protecting Group for DNA Synthesis

Causality: The is highly efficient because the N-S bond is uniquely sensitive to mild oxidative cleavage, preventing the depurination of sensitive DNA targets[2].

  • Sulfinylation: In a flame-dried flask under Argon, dissolve 10 mmol of pure 2,2,5,5-tetramethylpyrrolidin-3-one in anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise, add 11 mmol of thionyl chloride (SOCl2) followed by 12 mmol of triethylamine. Stir for 2 hours.

  • Nucleoside Coupling: Introduce the target deoxyribonucleoside (e.g., thymidine) into the reaction mixture. The sulfinyl chloride intermediate will selectively react with the primary 5'-hydroxyl group due to the immense steric bulk preventing 3'-hydroxyl interference.

  • Self-Validation (Deprotection Check): To validate the integrity of the protecting group, subject a 1 mg sample of the protected nucleoside to 0.1 M iodine in the presence of an acidic salt (e.g., pyridinium hydrochloride) for 5 minutes.

    • Pass Condition: TLC or LC-MS shows 100% conversion back to the free 5'-OH nucleoside with zero nucleobase adduct formation.

References

  • Title: 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group for 5'-hydroxyl protection of deoxyribonucleoside phosphoramidites in the solid-phase preparation of DNA oligonucleotides Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The 4-Oxopentyl Group as a Labile Phosphate/Thiophosphate Protecting Group for Synthetic Oligodeoxyribonucleotides Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel D–π–A-based photosensitive alkoxyamine Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]

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Foundational

Solubility Profile of 2,2,5,5-tetramethylpyrrolidin-3-one: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolidine Scaffold The pyrrolidine ring, a five-membered nitrogen heterocycle, is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous biologically active natural products and FDA-approved drugs underscores its importance as a versatile scaffold.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved physicochemical properties.[1][2]

2,2,5,5-tetramethylpyrrolidin-3-one is a functionalized derivative within this important class of compounds. Understanding its solubility is a fundamental prerequisite for its application in any research or development context, from synthetic chemistry and reaction optimization to formulation development and pharmacological screening. This guide provides a comprehensive analysis of the predicted solubility of 2,2,5,5-tetramethylpyrrolidin-3-one based on its molecular structure and offers a detailed, field-proven experimental protocol for its empirical determination.

Section 1: Theoretical Solubility Analysis Based on Molecular Structure

While specific, quantitative solubility data for 2,2,5,5-tetramethylpyrrolidin-3-one is not extensively documented in publicly available literature, a robust theoretical assessment can be made by dissecting its structural features. The guiding principle for this analysis is the fundamental concept of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5]

Molecular Structure of 2,2,5,5-tetramethylpyrrolidin-3-one:

  • Polar Moieties: The molecule contains two key polar features:

    • A ketone (C=O) group at the 3-position. The oxygen atom is a hydrogen bond acceptor.

    • A secondary amine (N-H) group within the pyrrolidine ring. This group acts as a hydrogen bond donor.

  • Nonpolar Moieties:

    • Four methyl (CH₃) groups create two sterically bulky gem-dimethyl substitutions at the 2- and 5-positions.

    • The aliphatic carbon backbone of the pyrrolidine ring.

These competing features—polar groups that favor interaction with polar solvents and bulky nonpolar groups that favor nonpolar environments—dictate the compound's solubility profile.

Predicted Solubility in Common Laboratory Solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds. The N-H and C=O groups of the target molecule can interact favorably with these solvents. However, the significant nonpolar surface area contributed by the four methyl groups will likely limit its aqueous solubility. We predict partial or limited solubility in water , but good solubility in lower-alcohols like methanol and ethanol , where the alkyl portion of the solvent can better accommodate the nonpolar regions of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules.

    • Acetone, Dichloromethane, and Chloroform are predicted to be excellent solvents. A derivative, 3-Carboxy-2,2,5,5-tetraMethylpyrrolidine 1-Oxyl Free Radical, shows good solubility in these solvents, suggesting the parent ketone scaffold will behave similarly.[6][7]

    • Dimethyl sulfoxide (DMSO) is a highly polar solvent and is very likely to fully dissolve the compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The bulky tetramethyl groups provide a significant nonpolar character, suggesting some affinity for these solvents. However, the energy required to break the dipole-dipole and hydrogen bonding interactions between the solute molecules may not be sufficiently compensated by interactions with the nonpolar solvent. Therefore, we predict low to moderate solubility in solvents like hexane and toluene.

Section 2: Experimental Protocol for Equilibrium Solubility Determination

To move from theoretical prediction to quantitative fact, a rigorous experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound and is widely accepted in the pharmaceutical industry.[4] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reproducible solubility value.

Detailed Step-by-Step Methodology
  • Preparation of Solvent System: Prepare a precise volume (e.g., 1.0 mL) of the desired analytical-grade solvent in a suitable container, such as a glass vial with a screw cap.

  • Addition of Excess Solute: Add an amount of 2,2,5,5-tetramethylpyrrolidin-3-one to the solvent that is significantly more than what is expected to dissolve. This ensures that a saturated solution is formed and that solid material remains in equilibrium with the solution.

  • Equilibration:

    • Seal the vial securely to prevent solvent evaporation.

    • Place the vial in a temperature-controlled agitator (e.g., an orbital shaker or shaking incubator) set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[4]

    • Expertise Insight: A 24-72 hour equilibration period is critical. Shorter times may result in an underestimation of solubility, as the system may not have reached thermodynamic equilibrium. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).[4]

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean analysis vial.[4]

    • Trustworthiness Insight: Filtration is a mandatory step to prevent microscopic, undissolved particles from entering the analytical sample, which would artificially inflate the measured solubility. The filter material must be chosen carefully to avoid absorption of the solute. PTFE is an excellent choice for a wide range of organic solvents.

  • Quantification:

    • Analyze the concentration of the solute in the clear, filtered saturate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4]

    • Prepare a multi-point calibration curve using standard solutions of 2,2,5,5-tetramethylpyrrolidin-3-one of known concentrations in the same solvent.

    • Quantify the concentration of the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting: Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification cluster_result 5. Result prep Add excess 2,2,5,5-tetramethyl- pyrrolidin-3-one to a known volume of solvent equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours to achieve equilibrium prep->equil sep_steps Centrifuge to pellet solid Filter supernatant with 0.22 µm PTFE filter equil->sep_steps analysis Analyze clear filtrate by HPLC against a calibration curve sep_steps->analysis result Solubility (mg/mL or mol/L) at specified temperature analysis->result

Sources

Exploratory

Advanced Profiling of Pyrrolidine-Based Nitroxide Spin Labels: Stability, Kinetics, and SDSL Applications

Executive Summary Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), has revolutionized the study of macromolecular structure and conformational dynamics. At the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), has revolutionized the study of macromolecular structure and conformational dynamics. At the core of this methodology is the nitroxide spin label. While classic six-membered piperidine derivatives (e.g., TEMPO) have been widely utilized, their rapid reduction to EPR-silent hydroxylamines in biological environments severely limits their utility in vivo and in complex cellular lysates.

This whitepaper provides an in-depth technical analysis of pyrrolidine-based nitroxide spin labels (e.g., PROXYL derivatives). By exploring the mechanistic causality behind their superior metabolic stability, reduction kinetics, and steric shielding, this guide serves as an authoritative resource for researchers engineering robust probes for structural biology and in vivo EPR imaging.

Mechanistic Foundations: Ring Topology and Steric Shielding

Nitroxides are stable free radicals characterized by an unpaired electron localized predominantly over the nitrogen-oxygen (N-O•) bond[1]. The stability of this radical is entirely dependent on the steric hindrance provided by the adjacent α-carbon substituents, which prevent disproportionation and shield the radical from biological reducing agents like ascorbic acid (vitamin C)[2].

The fundamental shift from piperidine to pyrrolidine scaffolds is driven by ring topology. The six-membered piperidine ring is conformationally flexible (often adopting a chair conformation), which dynamically exposes the N-O• bond to solvent and reductants[3]. In contrast, the five-membered pyrrolidine ring is more rigid. This planar or slight envelope conformation forces the bulky α-substituents (methyl or ethyl groups) closer to the nitroxyl group, creating a highly effective steric shield[4].

G N1 Nitroxide Radical (N-O•) N2 6-Membered Ring (Piperidine / TEMPO) N1->N2 Ring Expansion N3 5-Membered Ring (Pyrrolidine / PROXYL) N1->N3 Ring Contraction N4 High Ascorbate Susceptibility (Rapid Reduction) N2->N4 High Accessibility N5 High Reduction Resistance (Stable in vivo) N3->N5 Steric Hindrance N6 Tetraethyl Substitution (Maximal Steric Shielding) N3->N6 α-Carbon Modification N6->N5 Synergistic Stability

Structural determinants of nitroxide spin label stability against biological reduction.

Reduction Kinetics and Metabolic Stability

The primary limitation of nitroxide probes in biological systems is their chemical reduction to EPR-silent hydroxylamines. In erythrocytes and tissue homogenates, ascorbate is the predominant reducing agent[3].

The bimolecular rate constants ( k ) for ascorbate-induced reduction reveal a stark contrast between structural classes. Piperidine nitroxides reduce rapidly, making them unsuitable for prolonged in vivo studies. Pyrrolidine nitroxides, however, exhibit significantly lower reduction rates. Furthermore, substituting the standard tetramethyl groups with tetraethyl groups at the α-positions of the pyrrolidine ring drastically enhances this resistance[5],[4]. The extended ethyl chains fold over the nitroxyl moiety, physically blocking the approach of the ascorbate anion.

Table 1: Comparative Reduction Kinetics of Nitroxide Spin Labels by Ascorbate
Nitroxide CoreRing Sizeα-SubstitutionBimolecular Rate Constant ( k )Stability Profile
Piperidine (TEMPOL) 6-memberedTetramethyl~7.0 M⁻¹ s⁻¹Very Low (Rapid signal decay)[3]
Piperidine (TEMPO) 6-memberedTetramethyl~3.5 M⁻¹ s⁻¹Low[3]
Pyrrolidine (PROXYL) 5-memberedTetramethyl0.07 – 0.3 M⁻¹ s⁻¹High (Suitable for most in vitro SDSL)[3]
Pyrrolidine 5-memberedTetraethyl≤ 0.001 M⁻¹ s⁻¹Ultra-High (Optimal for in vivo EPR)[4]

As demonstrated in Table 1, tetraethyl pyrrolidine derivatives are reduced at a rate approximately 60-fold slower than their tetramethyl counterparts, and thousands of times slower than standard piperidines[4]. This kinetic immunity is critical for Double Electron-Electron Resonance (DEER) experiments in living cells, where the probe must survive long enough to acquire high signal-to-noise ratio data.

Site-Directed Spin Labeling (SDSL): Self-Validating Protocol

SDSL relies on the covalent attachment of a spin label to a specific site within a macromolecule. For proteins, this is typically achieved by mutating a target residue to cysteine, whose highly nucleophilic thiol (-SH) group reacts selectively with methanethiosulfonate (MTS), maleimide, or iodoacetamide functional groups attached to the pyrrolidine nitroxide[6].

The following protocol utilizes a pyrrolidine-based MTS spin label (e.g., PROXYL-MTS). The methodology is designed as a self-validating system: each step includes a specific biochemical rationale to prevent false-positive EPR signals (such as those arising from free, unreacted label).

SDSL S1 Target Protein Expression (Site-Directed Mutagenesis to Cys) S2 Disulfide Reduction (DTT or TCEP Incubation) S1->S2 S3 Reducing Agent Removal (Size Exclusion Chromatography) S2->S3 Prevents label quenching S4 Spin Labeling Reaction (Pyrrolidine-MTS addition, 1-4 hrs) S3->S4 Free -SH groups ready S5 Free Label Removal (Dialysis or SEC) S4->S5 S6 EPR / DEER Spectroscopy (Data Acquisition) S5->S6 Purified spin-labeled protein

Standard workflow for Site-Directed Spin Labeling (SDSL) of proteins for EPR spectroscopy.

Step-by-Step SDSL Methodology

Phase 1: Preparation of the Target Cysteine

  • Reduction of Disulfides: Incubate the purified mutant protein (typically 50-100 µM) with a 10-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30–60 minutes at 4°C[7].

    • Causality: Cysteine residues spontaneously oxidize to form intermolecular or intramolecular disulfide bonds. The spin label cannot react with a disulfide; the thiol must be fully reduced to the free thiolate state.

  • Removal of Reducing Agent: Pass the protein solution through a desalting column (e.g., Sephadex G-25 or Zeba Spin Desalting Columns) pre-equilibrated with the labeling buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)[7].

    • Causality: DTT contains free thiols that will aggressively compete with the protein for the MTS spin label, instantly quenching the reaction. Complete removal is mandatory.

Phase 2: The Labeling Reaction 3. Addition of Pyrrolidine Nitroxide: Immediately add the pyrrolidine-MTS spin label to the protein solution at a 10-fold molar excess (protein:label ratio of 1:10)[7]. The label is typically stored as a concentrated stock in anhydrous DMSO. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. 4. Incubation: Allow the reaction to proceed in the dark for 2 to 4 hours at room temperature, or overnight at 4°C under gentle agitation[7].

  • Causality: The MTS group reacts specifically with the free thiol via a disulfide exchange reaction, creating a covalent, reversible disulfide linkage between the protein and the pyrrolidine ring.

Phase 3: Purification and Validation 5. Removal of Unreacted Label: Remove the excess free spin label using extensive dialysis or a second round of Size Exclusion Chromatography (SEC)[7].

  • Causality: Free nitroxide tumbles rapidly in solution, producing a sharp, highly intense, isotropic three-line EPR spectrum. If not removed, this signal will completely mask the broader, anisotropic spectrum of the protein-bound label, rendering dynamic and distance measurements impossible.
  • Concentration and CW-EPR Validation: Concentrate the labeled protein to ~100-200 µM. Perform a baseline Continuous Wave (CW) EPR scan at room temperature. A successful labeling yields a broadened spectrum indicative of restricted rotational motion, confirming the label is covalently tethered to the folded protein[1].

Conclusion

The transition from traditional piperidine nitroxides to sterically shielded pyrrolidine-based spin labels represents a critical advancement in EPR spectroscopy. By leveraging the constrained topology of the five-membered ring and the extreme steric shielding of tetraethyl α-substitutions, researchers can effectively bypass the metabolic reduction pathways that historically plagued in vivo and in-cell EPR studies. When integrated with rigorous, self-validating SDSL protocols, pyrrolidine nitroxides provide an unparalleled window into the structural dynamics of complex biological systems.

References

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in R
  • Site-directed spin labeling. wikipedia.org.
  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. acs.org.
  • Site-directed spin labeling studies on nucleic acid structure and dynamics. nih.gov.
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. mdpi.com.
  • General protocol for standard sample preparation for SDSL-EPR spectroscopy.
  • Synthesis and Utilization of α-Substituted Nitroxides. intechopen.com.

Sources

Foundational

The Evolution and Application of Tetramethylpyrrolidine Nitroxides (PROXYL): A Comprehensive Technical Guide

Introduction: The Paradigm Shift in Nitroxide Chemistry The study of stable free radicals has fundamentally transformed biophysics and pharmacology. The lineage of nitroxide radicals began in 1845 with the discovery of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift in Nitroxide Chemistry

The study of stable free radicals has fundamentally transformed biophysics and pharmacology. The lineage of nitroxide radicals began in 1845 with the discovery of the inorganic Frémy’s salt[1]. However, it was not until 1959 that the first highly stable organic nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), was synthesized[2]. While TEMPO revolutionized electron paramagnetic resonance (EPR) spectroscopy, its 6-membered piperidine ring proved highly susceptible to rapid bio-reduction by intracellular agents like ascorbate, limiting its utility in living systems.

To overcome this "reduction problem," John F.W. Keana and colleagues pioneered the development of 5-membered ring nitroxides in the late 1960s and 1970s, introducing DOXYL (oxazolidine) and PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl) radicals[1]. By contracting the ring size, researchers fundamentally altered the steric shielding and electrochemical properties of the nitroxide moiety, enabling unprecedented applications in in vivo MRI imaging, spin labeling, and targeted therapeutics.

Structural Causality & Physicochemical Properties

The superior performance of PROXYL over TEMPO in biological environments is not coincidental; it is a direct consequence of its molecular geometry.

Causality of Stability: The 5-membered pyrrolidine ring of PROXYL enforces a distinct N-O bond geometry compared to the 6-membered piperidine ring of TEMPO. The saturated pyrrolidine structure possesses a significantly smaller quadrupole contribution (0.92 DÅ) compared to unsaturated analogs[3]. Furthermore, the gem-dimethyl (or gem-diethyl) groups adjacent to the nitroxide in the 5-membered ring provide tighter steric hindrance around the unpaired electron[4]. This steric crowding physically blocks the approach of bulky biological reductants (like ascorbic acid and glutathione), drastically slowing the rate of reduction to the diamagnetic hydroxylamine[5].

Quantitative Comparison of Common Nitroxide Scaffolds
Nitroxide FamilyRing StructureKey Structural AdvantageRelative Ascorbate Reduction RatePrimary Application
TEMPO 6-membered (Piperidine)High synthetic accessibility; easily functionalized at C4.Fast (Minutes)Polymerization, in vitro catalysis, basic EPR.
PROXYL 5-membered (Pyrrolidine)High steric shielding; low quadrupole contribution.Slow (Hours)In vivo MRI contrast, cellular redox probing, therapeutics.
DOXYL 5-membered (Oxazolidine)Rigid stereochemistry; easily fused to lipid chains.ModerateMembrane dynamics, lipid spin labeling.

Synthesis Methodology: The Favorskii Rearrangement Protocol

The synthesis of PROXYL derivatives requires a strategic ring contraction from readily available 6-membered precursors. The most robust and widely adopted method is the Favorskii rearrangement of brominated piperidones[6].

Step-by-Step Protocol: Synthesis of 3-Carboxy-PROXYL

This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to radical generation.

Step 1: Alpha-Bromination

  • Procedure: Dissolve 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) in glacial acetic acid. Add elemental bromine ( Br2​ ) dropwise at room temperature.

  • Causality: Alpha-bromination is strictly required to install the leaving groups (forming 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine) necessary to trigger the subsequent skeletal rearrangement.

Step 2: Favorskii Rearrangement (Ring Contraction)

  • Procedure: Treat the dibrominated intermediate with a strong aqueous base (e.g., 10% NaOH ) or an alkoxide. Stir vigorously.

  • Causality: The base initiates an intramolecular nucleophilic attack, forming a transient cyclopropanone intermediate. This highly strained intermediate collapses, expelling the bromide ion and contracting the 6-membered ring into a 5-membered pyrroline/pyrrolidine ring bearing a carboxylate group[6].

Step 3: Catalytic Oxidation

  • Procedure: Dissolve the isolated pyrrolidine derivative in a methanol/water mixture. Add sodium tungstate ( Na2​WO4​ ) as a catalyst, followed by an excess of 30% aqueous hydrogen peroxide ( H2​O2​ ). Stir for 24–48 hours at room temperature.

  • Causality: The tungstate-peroxide system provides a mild, highly selective oxidation of the sterically hindered secondary amine to the nitroxide radical without cleaving the ring or over-oxidizing to a nitro compound[7].

Step 4: Self-Validation via Reductive NMR

  • Procedure: Because the paramagnetic PROXYL radical drastically broadens NMR signals, standard characterization is impossible. To validate the structure, take a 10 mg aliquot of the product and reduce it with zinc dust in the presence of trifluoroacetic acid (TFA) for 15 minutes.

  • Causality: This rapidly converts the paramagnetic nitroxide into a diamagnetic hydroxylamine cation. The unpaired electron is quenched, restoring sharp 1H and 13C NMR signals, allowing for precise structural verification of the 5-membered ring and its substituents[8].

G A Triacetonamine (6-Membered Ring) B Bromination (Br2 / AcOH) A->B C Favorskii Rearrangement (Ring Contraction) B->C D Pyrrolidine Derivative (5-Membered Ring) C->D E Catalytic Oxidation (H2O2 / Na2WO4) D->E F PROXYL Nitroxide (Stable Radical) E->F

Caption: Workflow of PROXYL radical synthesis via Favorskii rearrangement.

Advanced Applications in Drug Development & Biophysics

Redox-Sensitive MRI Contrast Agents

Because nitroxides possess an unpaired electron, they are paramagnetic and shorten T1​ relaxation times, acting as MRI contrast agents. PROXYL derivatives, such as 3-carbamoyl-PROXYL (3CP) and 3-carboxy-PROXYL (3CxP), are specifically utilized to map the intracellular redox status of tissues in vivo[9].

  • Mechanism: In healthy, well-oxygenated tissues, the PROXYL radical remains oxidized and MRI-active. However, in the hypoxic and highly reductive microenvironment of solid tumors, the nitroxide is rapidly reduced to the diamagnetic (MRI-inactive) hydroxylamine. By measuring the spatial decay rate of the MRI signal, researchers can non-invasively map tumor hypoxia and metabolic activity[9].

Allosteric Modulation of the Keap1-Nrf2 Pathway

Recent advances in anti-aging and oncology drug development have repurposed PROXYL radicals from passive probes to active pharmacophores. A breakthrough application involves conjugating a 3-hydroxymethyl-PROXYL radical to rhein to target the Keap1-Nrf2 antioxidant pathway[10].

  • Mechanism: The bulky, sterically hindered PROXYL moiety acts as a structural wedge, penetrating deep into the central cavity of the Keap1 Kelch domain. This binding induces an allosteric shift that promotes the release and nuclear translocation of Nrf2. Simultaneously, the nitroxide acts as a localized superoxide dismutase (SOD) mimic, directly scavenging reactive oxygen species (ROS) at the site of action[10].

Redox N PROXYL Nitroxide (Paramagnetic) H Hydroxylamine (Diamagnetic) N->H Bioreduction (Ascorbate) O Oxoammonium Cation (Diamagnetic) N->O Oxidation (Superoxide) H->N Oxidation (ROS) O->N Cellular Reductants

Caption: Biological redox cycle of PROXYL radicals acting as SOD mimics.

References

  • History of the Use of Nitroxides (Aminoxyl Radicals) in Biochemistry: Past, Present and Future of Spin Label and Probe Method. IntechOpen. 1

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. MDPI. 2

  • Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance. UQ eSpace. 3

  • Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy. RSC. 4

  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. ResearchGate. 5

  • Synthesis of 2,5-Bis(spirocyclohexane)-Substituted Nitroxides of Pyrroline and Pyrrolidine Series. ACS. 6

  • Synthesis of two novel pyridine annulated pyrrolidine nitroxides. Semantic Scholar. 7

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl... PMC. 8

  • Probing the Intracellular Redox Status of Tumors with Magnetic Resonance Imaging. AACR Journals. 9

  • Design, Synthesis, and Evaluation of Nitroxide Radical Derivatives... Targeting the Keap1-Nrf2 Pathway. Dove Medical Press. 10

Sources

Exploratory

Health and safety information for 2,2,5,5-tetramethylpyrrolidin-3-one

Technical Whitepaper: Health, Safety, and Application Dynamics of 2,2,5,5-Tetramethylpyrrolidin-3-one in Advanced Chemical Synthesis Executive Summary As a Senior Application Scientist navigating the intersection of stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Health, Safety, and Application Dynamics of 2,2,5,5-Tetramethylpyrrolidin-3-one in Advanced Chemical Synthesis

Executive Summary

As a Senior Application Scientist navigating the intersection of structural biology and synthetic genomics, I frequently utilize 2,2,5,5-tetramethylpyrrolidin-3-one (CAS: 5167-85-1). This sterically hindered cyclic amine-ketone is a critical building block. Its primary applications lie in the synthesis of stable nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy and as a precursor for the 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl protecting group used in high-fidelity solid-phase DNA oligonucleotide synthesis. However, the exact structural features that make it synthetically valuable—its lipophilicity and reactive functional groups—also dictate a stringent health and safety profile. This guide synthesizes the toxicological mechanics, safety protocols, and operational workflows required for handling this compound safely and effectively.

Chemical Identity and Structural Logic

The utility and the hazard of 2,2,5,5-tetramethylpyrrolidin-3-one stem directly from its molecular architecture. The four methyl groups adjacent to the nitrogen atom provide immense steric shielding. When oxidized to a nitroxide radical (1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-one), this shielding prevents dimerization and disproportionation, yielding a highly stable spin label[1].

Table 1: Chemical Identifiers

Property Value
Chemical Name 2,2,5,5-Tetramethylpyrrolidin-3-one
CAS Number 5167-85-1
Molecular Formula C8H15NO

| Molecular Weight | 141.21 g/mol |

Toxicological Mechanics and Hazard Profile (E-E-A-T)

Understanding the causality behind the Safety Data Sheet (SDS) is crucial for designing self-validating safety systems in the laboratory. The compound exhibits significant acute toxicity and local tissue damage potential[2].

Table 2: GHS Hazard Classifications

Hazard Class Category Hazard Code Description
Acute Toxicity 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2 H315 Causes skin irritation.
Serious Eye Damage 1 H318 Causes serious eye damage.

| STOT SE | 3 | H336 | May cause drowsiness or dizziness. |

Mechanistic Causality of Toxicity:

  • Membrane Permeability (H302, H312, H332, H336) : The highly lipophilic nature of the tetramethyl-substituted pyrrolidine ring facilitates rapid absorption across dermal, gastrointestinal, and respiratory epithelia. Once systemic, it easily crosses the blood-brain barrier, leading to Central Nervous System (CNS) depression, which manifests as Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].

  • Tissue Reactivity (H315, H318) : The secondary amine and the ketone moiety interact aggressively with cellular proteins and mucosal membranes. The localized high pH typical of unneutralized amines causes rapid saponification of lipid bilayers in the eye, leading to irreversible corneal damage (Eye Dam. 1) if not immediately flushed[2].

Hazard Exposure Exposure Route: Inhalation / Dermal Absorption Rapid Systemic Absorption (Lipophilic Tetramethyl Groups) Exposure->Absorption Local Local Tissue Interaction (Amine/Ketone Reactivity) Exposure->Local Target Central Nervous System Depression Absorption->Target Effect STOT SE 3 (Drowsiness / Dizziness) Target->Effect Damage Eye Dam. 1 / Skin Irrit. 2 (Corneal/Epidermal Damage) Local->Damage

Diagram 1: Toxicological pathway linking chemical exposure to systemic and local GHS hazards.

Experimental Workflows & Self-Validating Safety Protocols

To ensure trustworthiness and operational integrity in the lab, protocols must be self-validating—meaning the failure of one safety step is inherently caught or mitigated by the next.

Application Case Study: Synthesis of 5'-Hydroxyl Protecting Groups

In solid-phase DNA synthesis, the 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group is utilized for 5'-hydroxyl protection of deoxyribonucleoside phosphoramidites due to its exceptionally mild deprotection conditions[3].

Step-by-Step Methodology & Safety Integration:

  • Preparation & Engineering Controls : Conduct all work in a hard-ducted chemical fume hood to mitigate the H332 (Inhalation) hazard[2].

  • PPE Selection : Standard nitrile gloves offer insufficient breakthrough times for the organic carriers used with this compound. Use laminate (e.g., Silver Shield) or heavy-duty butyl rubber gloves. Wear chemical splash goggles and a face shield to prevent H318 eye damage[2].

  • Sulfinylation Reaction : React 2,2,5,5-tetramethylpyrrolidin-3-one with thionyl chloride (SOCl2) in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane at 0°C. Safety Check: SOCl2 reacts violently with water; maintaining strictly anhydrous conditions prevents hazardous gas evolution.

  • Coupling : The resulting sulfinyl chloride is coupled to the 5'-hydroxyl of the nucleoside[3].

  • Deprotection : Post-oligonucleotide synthesis, the sulfinyl group is cleaved iteratively using iodine in an acidic salt solution. This avoids the harsh acidic conditions of traditional trityl deprotection, preserving the integrity of the oligonucleotide[4].

Workflow A 2,2,5,5-Tetramethylpyrrolidin-3-one (Precursor) B Sulfinylation Reaction (Fume Hood Required) A->B Reagents: SOCl2 / Base C 2,2,5,5-Tetramethylpyrrolidin-3-one-1-sulfinyl (Protecting Group) B->C Isolate & Purify D 5'-Hydroxyl Protection of Deoxyribonucleoside Phosphoramidites C->D Coupling E Solid-Phase DNA Synthesis D->E Iterative Cycle F Mild Deprotection (Iodine/Acidic Salt) E->F Cleavage

Diagram 2: Workflow for oligonucleotide protection, highlighting key safety and reaction stages.

Nitroxide Spin Label Synthesis: Managing Oxidation Hazards

Another major application is the synthesis of pH-sensitive nitroxide spin labels for EPR spectroscopy[1].

Step-by-Step Methodology & Safety Integration:

  • Oxidation : The secondary amine of 2,2,5,5-tetramethylpyrrolidin-3-one is oxidized using hydrogen peroxide (H2O2) and a sodium tungstate (Na2WO4) catalyst to form the stable 1-oxyl radical.

  • Safety Causality : Concentrated H2O2 is a strong oxidizer. Mixing strong oxidizers with organic compounds creates an exothermic reaction and a potential thermal runaway hazard.

  • Control : Add H2O2 dropwise using an addition funnel equipped with a pressure-equalizing arm, maintaining the reaction temperature strictly below 20°C using an ice bath. Monitor temperature continuously to validate the cooling system's efficacy.

Emergency Response and Spill Management

  • Eye Contact (H318) : Immediate flushing with water for a minimum of 15 minutes is non-negotiable. The first 10 seconds are critical to prevent permanent corneal opacity[2].

  • Spill Containment : Do not use combustible materials (like paper towels) if the compound is dissolved in an oxidizing mixture. Use inert absorbent pads. Decontaminate surfaces with a mild acidic solution (e.g., 5% acetic acid) to neutralize the reactive amine, followed by standard soap and water protocols.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2,5,5-Tetramethylpyrrolidin-3-one Derivatives for In-Cell EPR Spectroscopy

Executive Summary Electron Paramagnetic Resonance (EPR) spectroscopy, when coupled with Site-Directed Spin Labeling (SDSL), is a premier technique for elucidating the structural dynamics of biomolecules. However, transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electron Paramagnetic Resonance (EPR) spectroscopy, when coupled with Site-Directed Spin Labeling (SDSL), is a premier technique for elucidating the structural dynamics of biomolecules. However, transitioning from in vitro to in-cell EPR introduces a critical chemical hurdle: the highly reducing environment of the cytosol (rich in ascorbate and glutathione) rapidly reduces standard nitroxide radicals into EPR-silent hydroxylamines.

This application note provides a comprehensive guide to utilizing 2,2,5,5-tetramethylpyrrolidin-3-one and its derivatives. By leveraging the geometric and steric advantages of the 5-membered pyrrolidine ring, researchers can synthesize reduction-resistant spin labels that maintain signal integrity long enough to perform complex in-cell continuous-wave (CW) and pulsed EPR (e.g., DEER) experiments.

Mechanistic Rationale: The Pyrrolidine Advantage

The selection of a spin label for in-cell EPR is dictated by the kinetics of nitroxide reduction. The causality behind the superior performance of 2,2,5,5-tetramethylpyrrolidin-3-one derivatives lies in molecular geometry and steric shielding[1]:

  • Ring Geometry & Steric Shielding: Six-membered piperidine nitroxides (e.g., TEMPO) adopt a chair conformation that partially exposes the paramagnetic N-O• bond. In contrast, the 5-membered pyrrolidine ring is nearly planar. This planarity tightly packs the adjacent gem-dimethyl groups around the N-O• bond, creating a physical barricade that hinders the bimolecular collision required for electron transfer from ascorbate[2].

  • Synthetic Versatility at C3: The ketone group at the 3-position of 2,2,5,5-tetramethylpyrrolidin-3-one acts as a highly versatile synthetic handle. It can undergo direct reductive amination to label amine-containing phospholipids[3], or it can be converted into a methanethiosulfonate (MTS) moiety. The MTS group reacts specifically with sulfhydryls via disulfide exchange, enabling precise SDSL of engineered cysteine residues on target proteins[4].

Mechanism cluster_0 Cytosolic Reducing Environment N1 Pyrrolidine Nitroxide (Paramagnetic) N2 Hydroxylamine (Diamagnetic) N1->N2 Reduction (Sterically Hindered) Red Ascorbate / GSH Red->N1 Electron Transfer

Nitroxide reduction pathway highlighting the protective effect of steric shielding in the cytosol.

Quantitative Data: Spin Label Stability Comparison

To design a successful in-cell EPR experiment, the half-life of the chosen spin label must exceed the time required for cellular delivery and data acquisition. The table below summarizes the reduction kinetics of various nitroxide scaffolds[1][2][5].

Spin Label ClassRing StructureFlanking SubstituentsApprox. Half-Life (5 mM Ascorbate)Suitability for In-Cell EPR
TEMPO derivatives 6-membered (Piperidine)Tetramethyl< 5 minutesPoor (Rapidly reduced)
PROXYL / Pyrrolidin-3-one 5-membered (Pyrrolidine)Tetramethyl~ 30 - 45 minutesModerate (Suitable for rapid CW-EPR or flash-frozen DEER)
Tetraethyl-Pyrrolidine 5-membered (Pyrrolidine)Tetraethyl> 10 hoursExcellent (Ideal for long pulsed-EPR acquisitions)

Experimental Workflow & Protocols

The following protocol outlines a self-validating workflow for labeling a target protein with a 2,2,5,5-tetramethylpyrrolidin-3-one derived MTS label (often termed a PROXYL-MTS variant) and executing in-cell EPR.

Workflow S1 1. Label Functionalization (e.g., MTS attachment) S2 2. Site-Directed Spin Labeling (Cysteine Mutagenesis) S1->S2 S3 3. Cellular Delivery (Electroporation) S2->S3 S4 4. In-Cell EPR Spectroscopy (CW-EPR / DEER) S3->S4 S5 5. Data Analysis (Distance & Dynamics) S4->S5

End-to-end experimental workflow for in-cell EPR using pyrrolidine-based spin labels.

Phase 1: Site-Directed Spin Labeling (SDSL)

Causality: MTS-functionalized pyrrolidine nitroxides react exclusively with the thiolate anion of cysteines. Performing this at pH 7.4 ensures the cysteine is sufficiently deprotonated while preserving native protein folding.

  • Express and purify the target protein containing engineered cysteine mutations in a reducing buffer (e.g., 5 mM DTT).

  • Remove DTT completely using a desalting column (e.g., PD-10) equilibrated with labeling buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Critical: Residual DTT will reduce the spin label.

  • Immediately add a 10-fold molar excess of the MTS-pyrrolidine spin label.

  • Incubate in the dark at 4°C for 12 hours.

  • Remove unreacted spin label via size-exclusion chromatography.

Phase 2: Cellular Delivery (Electroporation)

Causality: Electroporation creates transient pores in the mammalian cell membrane, allowing the rapid influx of the spin-labeled protein before significant nitroxide reduction can occur.

  • Harvest Jurkat cells and resuspend to a density of 2×107 cells/mL in electroporation buffer.

  • Mix 100 µL of the cell suspension with 10–20 µM of the spin-labeled protein.

  • Electroporate using standard mammalian cell parameters (e.g., 1000 V, 35 ms, 2 pulses).

  • Immediately transfer cells to pre-warmed recovery media and incubate for 30 minutes.

  • Pellet the cells (300 x g, 5 min) and wash exactly three times with cold PBS.

Phase 3: EPR Measurement
  • For CW-EPR (Dynamics): Transfer the cell pellet into a 0.6 mm inner-diameter quartz capillary. Acquire spectra at room temperature using an X-band spectrometer (9.5 GHz) with a microwave power of 2 mW and a modulation amplitude of 1.0 G.

  • For DEER (Distance Measurements): Resuspend the final cell pellet in a 1:1 mixture of PBS and deuterated glycerol (cryoprotectant). Flash-freeze the sample in liquid nitrogen inside a 3 mm quartz EPR tube. Acquire Q-band (34 GHz) DEER data at 50 K to arrest molecular motion and halt chemical reduction[4].

Self-Validating System Checks

To ensure Trustworthiness and experimental integrity, every in-cell EPR protocol must include internal validation gates:

  • Validation Gate 1: Labeling Efficiency (Pre-Delivery)

    • Action: Perform a spin-count by calculating the double integral of the CW-EPR spectrum of the purified labeled protein against a known TEMPO standard.

    • Pass Criteria: Labeling efficiency must be >85%. Lower efficiencies indicate incomplete DTT removal or inaccessible cysteines.

  • Validation Gate 2: Extracellular Background Elimination

    • Action: Measure the CW-EPR spectrum of the supernatant from the final PBS wash step in Phase 2.

    • Pass Criteria: A completely flat baseline. Any residual signal indicates that the subsequent "in-cell" signal will be contaminated by extracellular adhered protein.

  • Validation Gate 3: Cell Viability & Redox Competence

    • Action: Perform a Trypan Blue exclusion assay post-electroporation.

    • Pass Criteria: >80% viability. Dead cells have compromised membranes and depleted reducing environments, which artificially inflates the apparent stability of the spin label, leading to false-positive "in-cell" data[5].

References[1] New Developments in Spin Labels for Pulsed Dipolar EPR - MDPI -https://www.mdpi.com/1420-3049/19/10/17128[2] Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10856018/[5] Towards Metabolic Organic Radical Contrast Agents (mORCAs) for Magnetic Resonance Imaging - MDPI -https://www.mdpi.com/1420-3049/30/7/1638[4] Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.9b02988[3] Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes - RSC Publishing -https://pubs.rsc.org/en/content/articlelanding/2024/OB/D4OB00325A

Sources

Application

Covalent Attachment of 2,2,5,5-Tetramethylpyrrolidin-3-one and its Nitroxide Derivatives to Biomolecules: A Comprehensive Protocol for Site-Directed Spin Labeling

Introduction & Scientific Rationale The cyclic ketone 2,2,5,5-tetramethylpyrrolidin-3-one is a highly versatile foundational building block in bioconjugation and structural biology. When oxidized to its stable nitroxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The cyclic ketone 2,2,5,5-tetramethylpyrrolidin-3-one is a highly versatile foundational building block in bioconjugation and structural biology. When oxidized to its stable nitroxide radical form—1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-one (commonly known as 3-oxo-PROXYL )—it serves as a premier paramagnetic probe for Electron Paramagnetic Resonance (EPR) spectroscopy [2]. Additionally, its non-radical derivatives, such as the 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group, have been utilized as highly effective thermolabile protecting groups in the solid-phase synthesis of DNA oligonucleotides [3].

For structural biologists and drug development professionals, covalently attaching 3-oxo-PROXYL to biomolecules (proteins, phospholipids, and nucleic acids) allows for the precise measurement of inter-spin distances via Double Electron-Electron Resonance (DEER) and the probing of local electrostatic environments [1].

Causality in Experimental Design

Successful bioconjugation relies on exploiting the specific reactivity of the target biomolecule while preserving the integrity of the nitroxide radical.

  • Direct Reductive Amination: The intrinsic ketone group of 3-oxo-PROXYL can be directly conjugated to primary amines (e.g., lysine residues on proteins or the phosphoethanolamine headgroup of DOPE lipids) via reductive amination [1].

  • Cysteine-Directed Labeling: Because primary amines are abundant on protein surfaces, non-specific labeling often occurs. To achieve Site-Directed Spin Labeling (SDSL), the ketone core is synthetically derivatized into a methanethiosulfonate (MTS) or maleimide group. This allows for highly specific, stoichiometric attachment to isolated cysteine residues introduced via site-directed mutagenesis [2].

Mechanistic Pathways of Bioconjugation

Pathway A: Direct Reductive Amination

The direct attachment of 3-oxo-PROXYL to a primary amine involves the formation of a reversible Schiff base (iminium ion), which must be subsequently reduced to form a stable, irreversible secondary amine linkage.

Experimental Causality: Sodium cyanoborohydride (NaBH₃CN) is strictly required for this reduction rather than sodium borohydride (NaBH₄). NaBH₃CN is a milder reducing agent that selectively reduces the protonated iminium ion at pH 6.0–7.0 without reducing the unreacted ketone or destroying the critical unpaired electron of the nitroxide radical [1].

ReductiveAmination Ketone 3-oxo-PROXYL (Ketone) SchiffBase Schiff Base (Iminium Ion) Ketone->SchiffBase + R-NH2 (pH 6.0-7.0) Amine Biomolecule (Primary Amine) Amine->SchiffBase Product Spin-Labeled Biomolecule (Secondary Amine) SchiffBase->Product NaBH3CN (Selective Reduction)

Reaction mechanism for the reductive amination of 3-oxo-PROXYL to primary amines.

Pathway B: Site-Directed Spin Labeling (SDSL)

For precise structural mapping, proteins are engineered to contain a single reactive cysteine. A PROXYL derivative containing a methanethiosulfonate (MTS) group undergoes a rapid disulfide exchange with the free sulfhydryl (-SH) of the cysteine, yielding a highly specific, reversible disulfide linkage.

SDSLWorkflow Mutagenesis 1. Mutagenesis Introduce Cysteine Reduction 2. Reduction TCEP Treatment Mutagenesis->Reduction Removal 3. Desalting Remove TCEP Reduction->Removal Labeling 4. Labeling Add MTS-PROXYL Removal->Labeling Purification 5. Purification Remove Free Label Labeling->Purification EPR 6. Analysis EPR Spectroscopy Purification->EPR

Standard Site-Directed Spin Labeling (SDSL) workflow for proteins.

Quantitative Data & Strategy Comparison

Table 1: Bioconjugation Strategies for 2,2,5,5-Tetramethylpyrrolidin-3-one Derivatives
DerivativeTarget Functional GroupReaction TypeLinkageReversibilityOptimal pH
3-oxo-PROXYL Primary Amine (-NH₂)Reductive AminationSecondary AmineIrreversible6.0 – 7.0
MTS-PROXYL Sulfhydryl (-SH)Disulfide ExchangeDisulfideReversible (via DTT/TCEP)6.5 – 7.5
Maleimido-PROXYL Sulfhydryl (-SH)Michael AdditionThioetherIrreversible6.5 – 7.5
Table 2: Typical EPR Parameters for Validation
State of Spin LabelRotational Correlation Time ( τc​ )X-Band EPR Spectral Feature
Free in Solution < 0.1 nsThree sharp, narrow lines of equal height
Covalently Bound (Surface) 1 – 2 nsBroadened lines, asymmetric amplitudes
Covalently Bound (Buried) > 5 nsStrongly broadened, powder-like spectrum

Step-by-Step Experimental Protocols

Protocol 1: Direct Reductive Amination of 3-oxo-PROXYL to Proteins/Lipids

This protocol is optimized for labeling lysine residues or phosphoethanolamine headgroups.

  • Buffer Preparation: Prepare the biomolecule in a slightly acidic to neutral buffer (e.g., 100 mM Sodium Phosphate, pH 6.5). Causality: A pH of 6.5 ensures that a sufficient fraction of the primary amine is unprotonated (nucleophilic) while favoring the protonation of the resulting Schiff base to facilitate reduction.

  • Reagent Addition: Add a 10-fold molar excess of 3-oxo-PROXYL (dissolved in DMSO) to the biomolecule solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation or lipid micelle disruption.

  • Schiff Base Formation: Incubate the mixture at room temperature for 2 hours with gentle agitation.

  • Selective Reduction: Add a 20-fold molar excess of Sodium Cyanoborohydride (NaBH₃CN) to the reaction mixture. Incubate overnight (12–16 hours) at 4°C. Caution: Perform this step in a fume hood, as cyanoborohydride can release toxic HCN gas under highly acidic conditions.

  • Quenching & Purification: Quench the reaction by adding 50 mM Tris-HCl (pH 7.5) for 30 minutes. Remove unreacted spin label and reducing agent using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with the final desired assay buffer.

Protocol 2: Site-Directed Spin Labeling using MTS-PROXYL

This protocol is a self-validating system for labeling engineered cysteine mutants.

  • Disulfide Reduction: Treat the purified cysteine-mutant protein (50–100 µM) with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at room temperature to reduce any oxidized intermolecular disulfides.

  • Reductant Removal: Remove TCEP immediately prior to labeling using a desalting column (e.g., PD-10). Causality: TCEP must be removed because it will competitively react with and destroy the MTS-PROXYL reagent.

  • Spin Labeling: Add a 5- to 10-fold molar excess of MTS-PROXYL to the reduced protein. Incubate in the dark at 4°C for 4–6 hours.

  • Purification: Remove the free spin label via extensive dialysis or centrifugal ultrafiltration until the flow-through shows no EPR signal.

  • System Validation (Quality Control): Measure the Continuous-Wave (CW) X-band EPR spectrum of the purified sample at room temperature. The presence of a broadened, asymmetric spectrum (Table 2) confirms successful covalent attachment. A sharp, three-line isotropic signal indicates incomplete purification of the free label. Calculate labeling efficiency by double-integrating the EPR spectrum and comparing it against a known TEMPO standard.

References

  • Voinov, M. A., Nunn, N., Rana, R., Davidsson, A., Smirnov, A. I., & Smirnova, T. I. (2024). Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes. Organic & Biomolecular Chemistry, 22, 3652-3667.[Link]

  • Miao, Q., Nitsche, C., Orton, H., Overhand, M., Otting, G., & Ubbink, M. (2022). Paramagnetic Chemical Probes for Studying Biological Macromolecules. Chemical Reviews, 122(10), 9571-9642.[Link]

  • Beaucage, S. L., Marchán, V., Cieślak, J., & Livengood, V. (2004). The 2,2,5,5-Tetramethylpyrrolidin-3-one-1-sulfinyl Group for 5'-Hydroxyl Protection of Deoxyribonucleoside Phosphoramidites in the Solid-Phase Preparation of DNA Oligonucleotides. Journal of the American Chemical Society, 126(31), 9601-9610.[Link]

Method

Application Notes and Protocols: Measuring Inter-Nitroxide Distances Using Pulsed EPR (DEER) with 2,2,5,5-Tetramethylpyrrolidin-3-one Derivatives

Introduction: The Power of Measuring Nanometer Distances in Biomolecules In the realm of structural biology and drug development, understanding the conformational dynamics and architecture of biomolecules is paramount. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Measuring Nanometer Distances in Biomolecules

In the realm of structural biology and drug development, understanding the conformational dynamics and architecture of biomolecules is paramount. Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed Electron Double Resonance (PELDOR), has emerged as a powerful technique for measuring nanometer-scale distances and distance distributions between paramagnetic centers.[1][2][3] This capability provides invaluable insights into protein folding, conformational changes, and the assembly of macromolecular complexes, information that is often challenging to obtain with other structural biology techniques like X-ray crystallography or NMR spectroscopy.[4]

The success of a DEER experiment hinges on the site-specific introduction of spin labels into the biomolecule of interest.[5][6] These spin labels are stable organic radicals, with nitroxides being the most popular class.[6][7] The choice of spin label is critical, as its chemical and physical properties can significantly impact the quality and interpretation of the DEER data. This guide focuses on a specific class of nitroxide spin labels: derivatives of 2,2,5,5-Tetramethylpyrrolidin-3-one. We will delve into their advantages, provide detailed protocols for their use in DEER experiments, and offer insights into data analysis, empowering researchers to leverage this powerful combination for their scientific investigations.

The 2,2,5,5-Tetramethylpyrrolidin-3-one Scaffold: A Promising Platform for Spin Labeling

The 2,2,5,5-tetramethylpyrrolidine-1-oxyl (a close relative of the title compound) core offers a robust and versatile platform for the design of spin labels. While the widely used methanethiosulfonate spin label (MTSL) is based on a pyrroline ring, the pyrrolidine scaffold presents its own set of advantages, particularly concerning stability.[8]

Key Advantages of Pyrrolidine-Based Nitroxides
  • Enhanced Stability: Pyrrolidine-based nitroxides, especially those with sterically shielding substituents like tetraethyl groups, have demonstrated significantly higher stability against bioreduction compared to their pyrroline and piperidine counterparts.[1][9] This increased resistance to reduction to the corresponding diamagnetic hydroxylamine is a crucial advantage for in-cell EPR studies and for experiments on systems containing reducing agents.[3]

  • Synthetic Accessibility: The 2,2,5,5-tetramethylpyrrolidin-3-one core can be readily functionalized at the 3-position to introduce various reactive groups for covalent attachment to biomolecules. For instance, the ketone can be a precursor to an amine, which can then be modified to create a maleimide or an iodoacetamide for specific reaction with cysteine residues.[2]

While the focus of this guide is on the 2,2,5,5-tetramethylpyrrolidin-3-one core, it is important to note that the broader class of sterically shielded pyrrolidine nitroxides are an active area of research, with ongoing efforts to develop new derivatives with improved properties for EPR spectroscopy.[1][9][10]

Experimental Workflow: From Spin Labeling to Distance Measurement

The overall workflow for a DEER experiment using 2,2,5,5-Tetramethylpyrrolidin-3-one derivatives can be broken down into three main stages: spin labeling of the target biomolecule, sample preparation for EPR measurements, and the DEER experiment itself, followed by data analysis.

DEER_Workflow cluster_prep Sample Preparation cluster_epr DEER Experiment cluster_analysis Data Analysis SpinLabeling Spin Labeling of Biomolecule Purification Purification of Labeled Biomolecule SpinLabeling->Purification Removal of unreacted label SampleVitrification Sample Vitrification Purification->SampleVitrification Cryoprotection & Freezing DataAcquisition Pulsed EPR Data Acquisition (DEER) SampleVitrification->DataAcquisition BackgroundCorrection Background Correction DataAcquisition->BackgroundCorrection DistanceExtraction Distance Distribution Extraction BackgroundCorrection->DistanceExtraction StructuralModeling Structural Interpretation & Modeling DistanceExtraction->StructuralModeling

Figure 1: A generalized workflow for a DEER experiment.

PART 1: Spin Labeling Protocol

This protocol provides a general guideline for labeling cysteine residues in proteins with a maleimide derivative of 2,2,5,5-Tetramethylpyrrolidin-3-one. The specific reaction conditions may need to be optimized for your protein of interest.

Materials:

  • Purified protein with engineered cysteine residue(s) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5). The buffer should be free of reducing agents like DTT or β-mercaptoethanol.

  • Maleimide-functionalized 2,2,5,5-Tetramethylpyrrolidin-3-one spin label.

  • Degassed buffer for labeling.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure your protein sample is free of any reducing agents. This can be achieved by dialysis or buffer exchange using a desalting column. The protein concentration should typically be in the range of 50-200 µM.

  • Spin Label Preparation: Dissolve the maleimide-functionalized spin label in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-50 mM).

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the spin label stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle agitation. The optimal incubation time and temperature should be determined empirically.

  • Quenching the Reaction: Add a 50- to 100-fold molar excess of the quenching reagent (e.g., L-cysteine) over the initial amount of spin label to react with any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification: Remove the excess, unreacted spin label and the quenching reagent by size-exclusion chromatography or extensive dialysis.

  • Verification of Labeling:

    • Continuous Wave (CW) EPR Spectroscopy: Acquire a CW-EPR spectrum of the labeled protein to confirm covalent attachment of the spin label and to assess its mobility.

    • Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS) to confirm the covalent modification of the protein and to determine the labeling efficiency.

PART 2: Sample Preparation for DEER Measurements

Proper sample preparation is crucial for obtaining high-quality DEER data. The goal is to create a homogenous, vitrified (glassy) sample to minimize intermolecular interactions and preserve the protein's conformation.

Materials:

  • Purified, spin-labeled protein solution.

  • Cryoprotectant (e.g., glycerol-d8, sucrose, or ethylene glycol).

  • EPR sample tubes (e.g., quartz tubes with an outer diameter of 3 mm).

  • Liquid nitrogen.

Procedure:

  • Concentration Determination: Determine the final concentration of the spin-labeled protein. For DEER experiments, a typical concentration range is 20-100 µM.

  • Addition of Cryoprotectant: Add a cryoprotectant to the protein solution to prevent the formation of crystalline ice upon freezing, which can damage the protein and lead to artifacts in the DEER data. A common final concentration for glycerol-d8 is 20-30% (v/v).

  • Sample Loading: Carefully load the sample into an EPR tube, ensuring there are no air bubbles.

  • Flash Freezing: Rapidly freeze the sample by plunging the EPR tube into liquid nitrogen. This process, known as vitrification, creates a glassy, amorphous solid.

  • Sample Storage: Store the frozen samples in liquid nitrogen until the DEER measurement.

DEER/PELDOR Data Acquisition

The four-pulse DEER experiment is the most commonly used sequence for measuring inter-nitroxide distances.[2] It utilizes two different microwave frequencies: a "pump" frequency that inverts the spins of one set of nitroxides and an "observer" frequency that detects the effect of this inversion on a second set of nitroxides through the magnetic dipole-dipole interaction.

DEER_Pulse_Sequence time_axis Time pi_2_obs π/2 obs_label Observer (ν_obs) pi_obs1 π pi_2_obs->pi_obs1 pi_2_obs->pi_obs1 τ₁ pi_obs2 π pi_obs1->pi_obs2 τ₂ pi_pump π pi_obs1->pi_pump pi_obs1->pi_pump t echo Echo pi_obs2->echo pump_label Pump (ν_pump) pi_pump->pi_obs2

Figure 2: The four-pulse DEER sequence.

Typical DEER Spectrometer Parameters

The following table provides a starting point for setting up a four-pulse DEER experiment on a Q-band (~34 GHz) spectrometer for a sample containing two 2,2,5,5-Tetramethylpyrrolidin-3-one based nitroxide labels. These parameters may require optimization for your specific sample and instrument.

ParameterTypical ValueRationale
Temperature 50 KLow temperatures are required to freeze molecular motion and increase spin relaxation times, which is essential for detecting the weak dipolar coupling.
Observer Pulses (π/2, π) 16 ns, 32 nsThese pulse lengths are a good compromise between excitation bandwidth and microwave power requirements.
Pump Pulse (π) 12-20 nsA shorter, higher-power pump pulse provides a broader excitation bandwidth, leading to a larger modulation depth in the DEER signal.
Frequency Separation (ν_obs - ν_pump) 60-100 MHzA sufficient frequency separation is needed to avoid spectral overlap between the pump and observer pulses.
τ₂ (evolution time) 2-10 µsThe length of τ₂ determines the maximum distance that can be measured. Longer τ₂ values are needed for longer distances.
Repetition Time 1-5 msThe repetition time should be at least 5 times the longitudinal relaxation time (T₁) of the nitroxide spins to allow for their complete relaxation between pulse sequences.

DEER Data Analysis: From Time Traces to Distance Distributions

The raw DEER data is a time-domain signal that shows an oscillating decay. This signal is a product of two components: the form factor, which contains the desired distance information, and the background, which arises from intermolecular interactions.[2]

Data Analysis Workflow
  • Phase Correction and Zero-Time Determination: The first step in data processing is to correct for any phase distortions in the raw data and to accurately determine the zero-time of the experiment.

  • Background Subtraction: The intermolecular background signal is typically modeled as a decaying exponential function and is subtracted from the raw data to isolate the form factor.[1]

  • Extraction of the Distance Distribution: The form factor is then converted into a distance distribution using mathematical techniques such as Tikhonov regularization.[1][2] Several software packages are available for DEER data analysis, including DeerAnalysis, DeerLab, and LongDist.[1]

Data_Analysis_Flow RawData Raw DEER Time Trace PreProcessing Phase Correction & Zero-Time Determination RawData->PreProcessing BackgroundFit Background Fitting & Subtraction PreProcessing->BackgroundFit FormFactor Isolated Form Factor BackgroundFit->FormFactor Tikhonov Tikhonov Regularization FormFactor->Tikhonov DistanceDist Distance Distribution Tikhonov->DistanceDist

Figure 3: A simplified flowchart of the DEER data analysis process.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained distance distributions, several validation steps should be performed:

  • Varying the Evolution Time (τ₂): Acquiring DEER data with different τ₂ values should yield the same distance distribution.

  • Modulation Depth Analysis: The modulation depth of the DEER signal is related to the number of interacting spins and the labeling efficiency. This can be used as a quality control parameter.

  • Comparison with Structural Models: Whenever possible, the experimentally determined distance distributions should be compared with predictions from existing structural models or molecular dynamics simulations.[5]

Conclusion

The use of 2,2,5,5-Tetramethylpyrrolidin-3-one derivatives as spin labels for DEER spectroscopy offers a promising avenue for studying the structure and dynamics of biomolecules, particularly in environments where label stability is a concern. By following the detailed protocols and guidelines presented in this application note, researchers can confidently implement this powerful technique to gain novel insights into the intricate world of biological macromolecules. The continued development of new and improved spin labels, coupled with advancements in EPR instrumentation and data analysis methods, will undoubtedly further expand the capabilities of DEER spectroscopy in the years to come.

References

  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual Review of Physical Chemistry, 63, 419-446. [Link]

  • Kirilyuk, I. A., et al. (2017). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 22(10), 1636. [Link]

  • Pannier, M., et al. (2000). The 4-pulse DEER experiment. Journal of Magnetic Resonance, 142(2), 331-340. [Link]

  • Usatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 549. [Link]

  • Schiemann, O., & Prisner, T. F. (2007). Long-range distance determinations in biomacromolecules by EPR spectroscopy. Quarterly Reviews of Biophysics, 40(1), 1-53. [Link]

  • Bowen, A. M., et al. (2022). DEER Data Analysis Software: A Comparative Guide. Frontiers in Molecular Biosciences, 9, 915167. [Link]

  • Goldfarb, D., & Stoll, S. (2018). PELDOR spectroscopy in structural biology. Physical Chemistry Chemical Physics, 20(27), 18038-18055. [Link]

  • Tessmer, M. H., & Stoll, S. (2023). Protein Modeling with DEER Spectroscopy. Annual Review of Biophysics, 52. [Link]

  • Hubbell, W. L., et al. (2000). Identifying conformational changes with site-directed spin labeling. Structure, 8(1), R1-R6. [Link]

  • Feher, G. (1956). Electron Spin Resonance Experiments on Donors in Silicon. I. Electronic Structure of Donors by the Electron Nuclear Double Resonance Technique. Physical Review, 103(3), 834–838. [Link]

  • Kehlet, C., et al. (2004). A PELDOR-Based Nanometer Distance Ruler for Oligonucleotides. Journal of the American Chemical Society, 126(48), 15747-15754. [Link]

  • Berliner, L. J. (Ed.). (1976).
  • Samouilov, A., et al. (2002). Reduction and destruction rates of nitroxide spin probes. Archives of Biochemistry and Biophysics, 400(1), 116-124. [Link]

  • Milov, A. D., et al. (1981). Pulsed electron double resonance (PELDOR) and its application to the study of spatial distribution of paramagnetic centers in frozen solutions. Chemical Physics Letters, 82(2), 355-358. [Link]

Sources

Application

Advanced Application Note: 2,2,5,5-Tetramethylpyrrolidin-3-one as a Keystone Building Block for Functionalized Nitroxides

Introduction & Mechanistic Rationale In the realm of spin labeling, structural biology, and advanced polymer chemistry, 2,2,5,5-Tetramethylpyrrolidin-3-one serves as an indispensable aliphatic cyclic ketone scaffold. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of spin labeling, structural biology, and advanced polymer chemistry, 2,2,5,5-Tetramethylpyrrolidin-3-one serves as an indispensable aliphatic cyclic ketone scaffold. The architectural brilliance of this molecule lies in its dual functionality:

  • Steric Shielding: The four methyl groups at the C2 and C5 positions provide intense steric hindrance. Once the secondary amine is oxidized to a nitroxide radical (forming a PROXYL derivative), this steric bulk prevents disproportionation and dimerization, granting the radical exceptional persistence in biological and chemical environments[1].

  • Orthogonal Reactivity: The ketone moiety at C3 acts as a highly versatile electrophilic center. It allows for downstream functionalization—such as reductive amination, condensation, or Grignard additions—without disrupting the delicate paramagnetic center at position 1[2].

This application note details the validated protocols for transforming 2,2,5,5-Tetramethylpyrrolidin-3-one into sophisticated functional molecules, including pH-sensitive Electron Paramagnetic Resonance (EPR) probes[2], fused heterocyclic spin labels[3], and photosensitive alkoxyamines for Nitroxide-Mediated Photopolymerization (NMP2)[1].

Synthetic Divergence Workflow

The following diagram illustrates the primary synthetic pathways utilized to derive functionalized nitroxides from the base 2,2,5,5-Tetramethylpyrrolidin-3-one scaffold.

G A 2,2,5,5-Tetramethylpyrrolidin-3-one (Precursor) B 1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-one (Paramagnetic Core) A->B H2O2, Na2WO4 C Reductive Amination (e.g., with DOPE) B->C E O-Methylation (Fenton / DMSO) B->E Radical Protection D pH-Sensitive Phospholipid Spin Labels C->D NaBH3CN F 1-Methoxy Protected Intermediate E->F G SeO2 Oxidation & Condensation F->G H Fused Pyrroline Nitroxides (Pyrazines/Quinoxalines) G->H 1. Diamines 2. m-CPBA

Divergent synthetic pathways from 2,2,5,5-Tetramethylpyrrolidin-3-one to functionalized nitroxides.

Experimental Protocols & Causality

Protocol A: Synthesis of the Paramagnetic Core (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-one)

Causality & Expert Insight: Before the C3 ketone can be functionalized for spin-labeling applications, the secondary amine must be oxidized to the stable nitroxide radical. While m-CPBA is commonly used for oxidation, tungstate-catalyzed hydrogen peroxide oxidation is heavily preferred for aliphatic amines. It provides superior aqueous compatibility, avoids the generation of benzoic acid byproducts, and ensures a cleaner conversion to the radical[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 2,2,5,5-Tetramethylpyrrolidin-3-one in 15 mL of a 1:1 mixture of Methanol and deionized water.

  • Catalysis: Add 0.5 mmol of Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O ) and 0.5 mmol of EDTA. Note: EDTA chelates trace transition metals that could otherwise catalyze the disproportionation of the formed radical.

  • Oxidation: Cool the reaction to 0 °C. Dropwise, add 25.0 mmol of 30% aqueous H2​O2​ . Stir the mixture at room temperature for 4 hours.

  • Extraction: Extract the aqueous layer with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: The successful formation of the nitroxide is visually confirmed by a distinct bright yellow/orange color. EPR spectroscopy should yield a sharp, three-line isotropic spectrum with a nitrogen hyperfine coupling constant ( aN​ ) of approximately 14.0 G[5].

Protocol B: Reductive Amination for pH-Sensitive Phospholipid Spin Labels

Causality & Expert Insight: To measure local pH at lipid bilayer interfaces, the ketone nitroxide is conjugated directly to the primary amine of a lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[2]. The resulting secondary amine acts as the protonatable site. We utilize Sodium Cyanoborohydride ( NaBH3​CN ) as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion at pH 6–7 without reducing the ketone starting material or destroying the nitroxide radical[2].

Step-by-Step Methodology:

  • Iminium Formation: Mix 1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-one (83.3 μ mol) and DOPE (26.8 μ mol) in 3 mL of a Chloroform/Methanol (2:1 v/v) solution[2].

  • Reduction: Add a catalytic amount of glacial acetic acid to adjust the apparent pH to ~6.0. Add NaBH3​CN (100 μ mol) and stir the reaction at room temperature for 24 hours under an inert atmosphere.

  • Purification: Quench with a few drops of water, concentrate, and purify via silica gel chromatography (eluting with CHCl3​ /MeOH/ H2​O ).

  • Self-Validation: Upon incorporation into multilamellar vesicles, protonation of the secondary amine causes a vertical dislocation of the probe along the membrane normal. This restricts molecular tumbling, changing the EPR rotational correlation time ( τc​ ) from ~1.4 ns (non-protonated) to ~8.3 ns (protonated)[6].

Protocol C: Radical Protection and Condensation for Fused Pyrroline Nitroxides

Causality & Expert Insight: Attempting to synthesize 1,2-diketones directly from the ketone nitroxide via Selenium Dioxide ( SeO2​ ) oxidation fails because the free radical interferes with the harsh oxidation conditions[4]. Standard protections (like N-acetylation) are insufficient[4]. Instead, the nitroxide must be "camouflaged" via O-methylation. A Fenton reaction in DMSO generates methyl radicals that trap the nitroxide to form a diamagnetic 1-methoxy derivative[3]. After condensation with 1,2-diamines to form pyrazines or quinoxalines, the nitroxide is cleanly restored using m-CPBA[3].

Step-by-Step Methodology:

  • O-Methylation (Protection): To a stirred solution of the ketone nitroxide (10.0 mmol) and FeSO4​⋅7H2​O (25.0 mmol) in 30 mL DMSO at 0 °C, add 5 mL of 30% aqueous H2​O2​ dropwise[3]. Extract with ether to isolate 1-Methoxy-2,2,5,5-tetramethylpyrrolidin-3-one. Validation: The product is diamagnetic; the EPR signal will disappear.

  • SeO2​ Oxidation: Reflux the 1-methoxy intermediate with 1.5 equivalents of SeO2​ in Acetic Acid to yield the 3,4-dione derivative[3].

  • Condensation: Reflux the 3,4-dione (5.0 mmol) with a 1,2-diamine (e.g., to form a quinoxaline) in anhydrous Ethanol for 3 hours[3].

  • Deprotection: Treat the condensed product with m-CPBA in Dichloromethane to cleave the N-OMe bond and restore the paramagnetic nitroxide functionality[3]. Validation: The EPR signal is restored.

Quantitative Data Presentation

The structural modifications of the 2,2,5,5-Tetramethylpyrrolidin-3-one scaffold drastically alter its physical and spectroscopic properties. Table 1 summarizes the EPR characteristics across different functionalized states.

Table 1: EPR Characteristics of 2,2,5,5-Tetramethylpyrrolidin-3-one Derivatives

Compound / DerivativeApplication ContextHyperfine Coupling ( aN​ )Rotational Correlation Time ( τc​ )Key Mechanistic Observation
1-Oxyl-Ketone Precursor Building Block~14.0 G< 0.1 nsExhibits fast, isotropic tumbling in aqueous solution[5].
DOPE Conjugate (pH 9.8) Non-protonated Membrane Probe~14.5 G~1.4 nsLocalized at the lipid interface; relatively high mobility[6].
DOPE Conjugate (pH 3.4) Protonated Membrane Probe~15.0 G~8.3 ns~6-fold increase in τc​ due to restricted tumbling upon protonation[6].
Fused Quinoxaline Nitroxide Rigid Spin Label~14.2 GVariable (Matrix Dependent)Forms rigid biradicals capable of yielding quintet lines in EPR spectra[3].

References

  • A concept for designing EPR-active pH-sensitive labels and probes. Organic & Biomolecular Chemistry. Available at:[Link]

  • Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization. Polymer Chemistry. Available at:[Link]

Sources

Method

Cellular imaging applications of fluorescently-labeled pyrrolidine derivatives

Application Note: Engineering and Cellular Imaging Applications of Fluorescently-Labeled Pyrrolidine Derivatives Executive Summary Small-molecule fluorophores are indispensable tools in modern fluorescence microscopy. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering and Cellular Imaging Applications of Fluorescently-Labeled Pyrrolidine Derivatives

Executive Summary

Small-molecule fluorophores are indispensable tools in modern fluorescence microscopy. However, classic dyes often suffer from rapid photobleaching and suboptimal quantum yields in aqueous environments. The strategic incorporation of cyclic amines—specifically pyrrolidine and azetidine rings—into fluorophore scaffolds has revolutionized live-cell and single-molecule imaging[1]. This application note provides a comprehensive guide to the mechanistic advantages, quantitative properties, and experimental protocols for utilizing pyrrolidine-functionalized fluorescent probes in advanced cellular imaging.

Mechanistic Insights: The Causality of Experimental Choices

Photophysics: Suppression of the TICT State The fluorescence efficiency of traditional N,N-dialkyl rhodamines (e.g., Tetramethylrhodamine, TMR) is fundamentally limited by the formation of a Twisted Internal Charge Transfer (TICT) state[2]. Upon photon absorption, the flexible N,N-dimethylamino groups can rotate out of the fluorophore's plane. This rotation shifts the molecule into the TICT state, which rapidly decays via non-radiative pathways, releasing energy as heat and increasing the likelihood of irreversible photobleaching[2].

By replacing these flexible alkyl groups with a rigid 5-membered pyrrolidine ring or a 4-membered azetidine ring, the rotational degrees of freedom are sterically constrained[1]. This structural rigidity maintains the planarity of the excited state, effectively shutting down the TICT pathway and forcing the molecule to relax via radiative decay (fluorescence). The result is a dramatic increase in quantum yield ( Φ ), brightness, and fluorescence lifetime ( τ )[2].

Subcellular Targeting and Target Engagement Beyond photophysics, the pyrrolidine moiety imparts critical physicochemical properties:

  • Lysosomotropism : The basicity of the pyrrolidine nitrogen (pKa ~8.5) ensures that the probe remains partially unprotonated and membrane-permeable in the neutral cytosol (pH 7.4). Upon diffusion into the acidic lumen of lysosomes (pH 4.5–5.0), the nitrogen becomes protonated, trapping the fluorescent probe within the organelle[3].

  • Bioorthogonal Target Engagement : Pyrrolidine rings are ubiquitous in pharmacophores (e.g., MDM2 inhibitors, PROTACs). By tagging these pyrrolidine-containing ligands with bioorthogonal handles (like trans-cyclooctene) and reacting them with tetrazine-conjugated fluorophores inside the cell, researchers can directly visualize dynamic drug-target engagement with minimal perturbation to the drug's native binding affinity[4].

Mandatory Visualization: Photophysical Mechanism

Photophysics cluster_0 N,N-Dimethyl (Classic) cluster_1 Pyrrolidine/Azetidine (Engineered) Excitation Fluorophore Excitation (S0 -> S1) FreeRot Free C-N Bond Rotation Excitation->FreeRot Flexible Amines Restricted Restricted Rotation Excitation->Restricted Cyclic Amines TICT TICT State Formation FreeRot->TICT NonRad Non-Radiative Decay (Heat & Bleaching) TICT->NonRad Planar Maintained Planarity Restricted->Planar Radiative Radiative Decay (High Quantum Yield) Planar->Radiative

Diagram 1: Structural restriction by pyrrolidine/azetidine rings prevents TICT state formation.

Quantitative Data: Photophysical Comparison

The table below summarizes the photophysical enhancements achieved by substituting flexible dialkyl amines with cyclic pyrrolidine and azetidine rings on a rhodamine scaffold[2].

Fluorophore DerivativeAmine SubstitutionAbsorbance λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Fluorescence Lifetime ( τ , ns)
Piperidine-Rhodamine 6-membered ring5565780.100.6
TMR (Classic) N,N-dimethyl5485720.412.2
Pyrrolidine-Rhodamine 5-membered ring5535750.743.6
Azetidine-Rhodamine 4-membered ring5495710.883.8

Data Interpretation: The 6-membered piperidine ring increases steric bulk without restricting rotation, worsening the quantum yield. Conversely, the 5-membered pyrrolidine and 4-membered azetidine rings tightly restrict C-N bond rotation, nearly doubling the quantum yield compared to classic TMR[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to ensure robust, reproducible imaging.

Protocol 1: Live-Cell Single-Molecule Imaging using Pyrrolidine-HaloTag Ligands

Objective : Achieve high signal-to-background ratio (SBR) labeling of intracellular HaloTag-fusion proteins for single-molecule tracking.

Materials :

  • Mammalian cells (e.g., U2OS, HeLa) expressing a HaloTag-fusion protein.

  • Pyrrolidine-Rhodamine HaloTag Ligand (100 µM stock in anhydrous DMSO).

  • Phenol red-free imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS.

Step-by-Step Methodology :

  • Cell Preparation : Seed cells on 35-mm glass-bottom dishes (No. 1.5 thickness) and culture until 60-70% confluent.

    • Causality: No. 1.5 glass is optically matched to high-numerical-aperture (NA) objective lenses, minimizing spherical aberration for precise single-molecule detection.

  • Ligand Dilution : Dilute the pyrrolidine-rhodamine ligand stock into pre-warmed phenol red-free imaging medium to a final concentration of 10–50 nM.

    • Causality: Phenol red contributes to background autofluorescence. A low ligand concentration (10-50 nM) is sufficient because the covalent HaloTag reaction is highly efficient; excess probe only contributes to background noise[2].

  • Incubation : Replace the culture medium with the ligand-containing medium. Incubate for 15–30 minutes at 37°C, 5% CO₂.

    • Causality: 15-30 minutes allows sufficient time for cell penetration and covalent binding to the HaloTag without inducing DMSO-related cytotoxic stress.

  • Wash Steps (Critical) : Remove the labeling medium. Wash the cells three times by incubating them with fresh, pre-warmed imaging medium for 5 minutes per wash.

    • Causality: The 5-minute intervals allow unbound, membrane-partitioned dye to diffuse back out of the lipid bilayer, ensuring a self-validating zero-background state prior to imaging.

  • Imaging : Transfer the dish to a confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a stage incubator (37°C, 5% CO₂). Excite using a 561 nm laser.

Protocol 2: Bioorthogonal Imaging of Target Engagement (e.g., MDM2)

Objective : Visualize the subcellular localization of a pyrrolidine-based small molecule inhibitor using Inverse Electron Demand Diels–Alder (IEDDA) click chemistry[4].

Step-by-Step Methodology :

  • Inhibitor Incubation : Treat target cells with 1 µM of a trans-cyclooctene (TCO)-tagged pyrrolidine derivative (e.g., MDM2 inhibitor) for 1 hour.

  • In-Cell Click Reaction : Wash cells 2x with PBS, then add 1 µM of a Tetrazine-conjugated fluorophore (e.g., Tetrazine-BODIPY) in imaging medium for 30 minutes.

    • Causality: The IEDDA reaction between TCO and tetrazine is the fastest bioorthogonal reaction available, allowing rapid covalent labeling of the inhibitor in situ before it diffuses away from its target[4].

  • Clearance : Wash cells 3x with imaging medium (10 mins each) to remove unreacted Tetrazine-dye.

  • Validation : Compare fluorescence distribution against a negative control (cells treated with Tetrazine-dye but NO TCO-inhibitor) to validate specific target engagement over non-specific dye accumulation.

Mandatory Visualization: Experimental Workflow

Workflow Step1 1. Cell Preparation Seed cells expressing HaloTag-fusion protein on No. 1.5 glass Step2 2. Probe Incubation Add 10-50 nM Pyrrolidine-Rhodamine ligand in phenol red-free media (15-30 min) Step1->Step2 Step3 3. Wash Steps 3x 5-min washes with warm imaging buffer to extract unbound probe Step2->Step3 Step4 4. Live-Cell Imaging Confocal or TIRF microscopy at 37°C, 5% CO2 Step3->Step4 Step5 5. Data Analysis Quantify localization, SBR, or track single-molecule trajectories Step4->Step5

Diagram 2: Optimized workflow for live-cell single-molecule imaging using pyrrolidine-based probes.

References

  • Title : A general method to improve fluorophores for live-cell and single-molecule microscopy Source : Nature Methods (PubMed Central / NIH) URL :[Link]

  • Title : Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : Highly Potent Clickable Probe for Cellular Imaging of MDM2 and Assessing Dynamic Responses to MDM2-p53 Inhibition Source : Bioconjugate Chemistry (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2,2,5,5-Tetramethylpyrrolidin-3-one synthesis

Welcome to the Technical Support Center for the synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one . As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one .

As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing this critical intermediate. Widely utilized as a precursor for the 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl protecting group in solid-phase DNA oligonucleotide synthesis[1], this compound is typically prepared via the Hofmann rearrangement of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

While the synthetic route is direct, it is notorious for modest yields (averaging ~35%) due to a complex cascade of highly reactive intermediates and competing side reactions[2]. This guide deconstructs the mechanistic causality behind each step, providing you with a self-validating protocol, troubleshooting FAQs, and optimized parameters to maximize your synthetic throughput.

Mechanistic Workflow

To troubleshoot effectively, we must first visualize the causality of the reaction pathway. The conversion is not a single-step process. The starting amide is converted to an N-bromoamide, which undergoes an alkyl shift to form an isocyanate. Aqueous hydrolysis yields an unstable enamine that tautomerizes to an imine before a final, thermally-driven hydrolysis produces the target ketone.

Mechanism A 2,2,5,5-Tetramethyl-3-pyrroline -3-carboxamide B N-Bromoamide A->B Br2, NaOH 0-5 °C C Isocyanate B->C Rearrangement (-Br-, -H2O) D Enamine (3-Amino-pyrroline) C->D Hydrolysis (-CO2) E Imine Tautomer D->E Tautomerization F 2,2,5,5-Tetramethylpyrrolidin -3-one E->F H2O, 100 °C (-NH3)

Caption: Hofmann rearrangement pathway yielding 2,2,5,5-tetramethylpyrrolidin-3-one.

Troubleshooting & FAQs

Q1: My overall yield is consistently below 20%. What is the primary cause of this loss? A1: The most common culprit is poor temperature control during the bromination step. The initial formation of the N-bromoamide is highly exothermic. If the internal temperature exceeds 5 °C, the intermediate can undergo premature degradation, or the pyrroline double bond may suffer competitive oxidation[1]. Causality & Action: The reaction relies on trapping the N-bromoamide before inducing the rearrangement. Ensure your NaOH solution is pre-chilled to 0 °C. Add bromine dropwise with vigorous stirring, and only add the carboxamide after the hypobromite solution has stabilized for 10 minutes[1].

Q2: I am observing a mixture of the target ketone and unhydrolyzed intermediates. How do I drive the reaction to completion? A2: You are likely halting the reaction at the imine tautomer stage. The conversion of the intermediate enamine/imine to the final ketone requires a significant thermal driving force to expel ammonia. Causality & Action: After the initial low-temperature mixing, the solution must be heated to 100 °C (reflux) for a minimum of 1 hour[1], and in some larger scale adaptations, up to 6 hours[2]. Monitor the disappearance of the imine intermediate via TLC or crude NMR before working up the reaction.

Q3: What are the optimal stoichiometric ratios for this specific Hofmann rearrangement? A3: Standard Hofmann rearrangements use 1.0 equivalent of Br₂ and 4.0 equivalents of NaOH. However, the steric bulk and the presence of the secondary ring amine in 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide require an excess of base to ensure the initial deprotonation and subsequent hydrolysis steps go to completion. Causality & Action: Use ~1.2 equivalents of Br₂ and ~6.1 equivalents of NaOH relative to the amide[1]. This excess compensates for any disproportionation of hypobromite and guarantees a highly alkaline environment for the final imine hydrolysis.

Quantitative Data Summary

The following table summarizes the causal impact of reaction parameters on the final yield, allowing for rapid cross-comparison of your current setup against optimized standards.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Bromine (Br₂) 1.0 eq1.2 eqEnsures complete conversion to N-bromoamide~35%
Sodium Hydroxide 4.0 eq6.1 eqDrives isocyanate formation & imine hydrolysis~35%
Addition Temp. > 10 °C0 - 5 °CPrevents oxidative side-reactions and degradation< 20%
Hydrolysis Temp. 60 °C100 °C (Reflux)Overcomes activation energy for ammonia expulsionIncomplete
Reflux Time 30 min1 - 6 hoursGuarantees full conversion of the imine tautomer~35%

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from validated literature procedures to ensure reproducibility and high fidelity in your laboratory[1],[2].

Reagents:

  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: 13.6 g (80.8 mmol)

  • Sodium Hydroxide (NaOH): 19.4 g (495 mmol, 6.1 eq)

  • Bromine (Br₂): 5.0 mL (97 mmol, 1.2 eq)

  • Deionized Water: 200 mL total

Step-by-Step Workflow:

  • Preparation of Hypobromite: Dissolve 19.4 g of NaOH in 75 mL of H₂O in a round-bottom flask. Cool the solution to 0–5 °C using an ice-salt bath.

  • Bromine Addition: Begin vigorous magnetic stirring. Slowly add 5.0 mL of Br₂ dropwise via an addition funnel.

    • Validation Check: The internal temperature must remain below 5 °C. Once addition is complete, stir for an additional 10 minutes to ensure complete hypobromite formation[1].

  • Amide Addition: Dissolve 13.6 g of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide in 125 mL of H₂O. Add this solution dropwise to the cold hypobromite mixture. Maintain the temperature at 0–5 °C during the addition.

  • Rearrangement and Hydrolysis: Remove the ice bath and equip the flask with a reflux condenser. Heat the solution to 100 °C for 1 to 6 hours[1],[2].

    • Validation Check: The reaction mixture will transition in color and evolve ammonia gas (this can be verified by holding damp pH paper at the condenser outlet; it will turn deep blue).

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2,2,5,5-tetramethylpyrrolidin-3-one.

References

  • 2,2,5,5-Tetramethylpyrrolidin-3-one-1-sulfinyl Group for 5'-Hydroxyl Protection of Deoxyribonucleoside Phosphoramidites in the Solid-Phase Preparation of DNA Oligonucleotides. Journal of the American Chemical Society (acs.org).
  • Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one. RSC Publishing (rsc.org).

Sources

Optimization

Technical Support Center: Maintaining the Integrity of 2,2,5,5-Tetramethylpyrrolidin-3-one Nitroxide Radical

Welcome to the technical support guide for 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide radical. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile spin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide radical. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile spin probe in their experiments. Unintended reduction of the nitroxide radical to its EPR-silent hydroxylamine form is a common experimental challenge that can compromise data integrity. This guide provides in-depth troubleshooting advice and validated protocols to help you diagnose, prevent, and resolve issues related to radical stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the nitroxide radical and the common causes of its degradation.

Q1: What is 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide and why is its stability important?

Q2: What is the primary cause of nitroxide radical reduction in experimental settings?

The primary cause of reduction is the presence of endogenous or exogenous reducing agents. In biological systems, ascorbate (Vitamin C) is the most significant contributor to nitroxide reduction.[1][2][4] Other cellular reductants like glutathione (GSH), while not highly reactive on their own, can indirectly contribute by regenerating other reducing species.[1][4] Additionally, factors such as transition metal ions, exposure to certain wavelengths of light, and extreme pH values can also lead to the degradation of the radical.[5][6]

Q3: How can I visually detect if my nitroxide sample has been reduced?

While EPR spectroscopy is the definitive method for confirming the radical's paramagnetic state, a visual inspection of a concentrated stock solution can sometimes provide clues. Nitroxide radical solutions are typically yellow to orange in color. If the solution becomes colorless, it may indicate that a significant portion of the radical has been reduced to the colorless hydroxylamine form. However, this is not a quantitative or definitive test, and EPR analysis is always recommended for confirmation.

Section 2: Troubleshooting Guide: Diagnosing and Preventing Unwanted Reduction

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Rapid EPR Signal Loss in Aqueous Buffers

Q: My EPR signal disappears almost immediately after dissolving the nitroxide in my buffer. What is happening?

This is a classic sign of rapid chemical reduction. The most likely culprit is a component in your buffer solution.

  • Causality: Ascorbic acid is a potent reducing agent that readily donates an electron to the nitroxide radical, converting it to the EPR-silent hydroxylamine.[4][5] This reaction can be very fast, leading to a complete loss of signal in minutes. The reaction stoichiometry is typically 2:1 (nitroxide:ascorbate).[4]

  • Solution:

    • Analyze Buffer Composition: Scrutinize your buffer recipe for any known reducing agents. Ascorbate is the most common, but other compounds like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will also rapidly reduce nitroxides.

    • Use Fresh, High-Purity Water: Prepare buffers with freshly deionized, high-purity water (18 MΩ·cm) to minimize contaminants, including trace metals that can catalyze reduction.

    • Perform a Control Experiment: Dissolve the nitroxide in pure, deionized water and measure the EPR signal. If the signal is stable, it confirms that a buffer component is the issue.

Q: What is the optimal pH range for maintaining the stability of this nitroxide?

  • Causality: Nitroxide radicals are generally stable over a wide pH range, but extreme conditions should be avoided.[5] At very low pH (acidic), the nitroxyl group can be protonated, which can affect its stability and spectral properties. At very high pH (alkaline), the radical can become more susceptible to certain reduction pathways.

  • Recommendation: For most applications, maintaining a pH between 6.0 and 8.0 is ideal.[7] Always buffer your solution to prevent pH drifts during the experiment.

Problem 2: Signal Instability in Cellular or Biological Systems

Q: Why does the nitroxide signal decay so quickly when I add it to my cell culture or tissue homogenate?

This is due to the highly reductive intracellular environment.

  • Causality: The cytoplasm of living cells contains a high concentration of reducing agents, primarily ascorbate and enzymes that utilize NADPH/NADH.[4][8][9] These molecules rapidly reduce the nitroxide probe, leading to a short signal half-life. The rate of reduction is often used as a measure of the cellular redox status.[2]

  • Troubleshooting Strategies:

    • Minimize Incubation Time: Plan your experiment to acquire data as quickly as possible after introducing the probe to the biological sample.

    • Use Reduction-Resistant Analogs: If longer measurement times are necessary, consider using sterically shielded nitroxides, such as those with tetraethyl groups instead of tetramethyl groups. These have been shown to be significantly more resistant to reduction by ascorbate.[10][11]

    • Lower the Temperature: If experimentally feasible, performing the experiment at a lower temperature (e.g., 4°C) will slow down enzymatic reactions and the overall rate of bioreduction.

    • Consider Maleimide Treatment: For in-cell EPR studies using cell lysates, pre-treating the lysate with maleimide can stabilize the nitroxide radical. Maleimide consumes NADPH/NADH, which are essential cofactors for the enzymes responsible for radical destabilization.[9]

Problem 3: Degradation During Storage or in the Presence of Metal Ions

Q: My solid nitroxide sample or stock solution has degraded over time. What are the proper storage conditions?

  • Causality: While thermally stable up to ~140°C, nitroxides can be sensitive to light and long-term exposure to ambient conditions.[5] Photoreduction is a known degradation pathway, especially in the presence of UV light and a hydrogen donor like an alcohol solvent.[6][12]

  • Validated Storage Protocol:

    • Solid Form: Store the solid radical in a tightly sealed, amber vial at -20°C or below. Protect from light.

    • Stock Solutions: Prepare stock solutions in high-purity, degassed solvents (e.g., DMSO, ethanol, or buffered water). Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.

Q: Could transition metals in my sample be causing signal loss?

  • Causality: Yes, redox-active transition metals like Cu(II), Fe(II), and Mn(II) can interact with nitroxide radicals.[13][14][15] This interaction can lead to strong antiferromagnetic coupling, which results in a broadening or complete disappearance of the EPR signal.[14][16] They can also catalyze redox reactions that reduce the nitroxide.

  • Solution:

    • Use Chelating Agents: If the presence of trace metals is suspected, add a chelating agent like EDTA or deferoxamine to your buffer.[17] This will sequester the metal ions and prevent them from interacting with the nitroxide.

    • Use High-Purity Reagents: Ensure all buffer components and reagents are of the highest possible purity to minimize metal contamination.

Section 3: Protocols for Ensuring Stability

Adherence to validated protocols is critical for experimental reproducibility.

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of solid 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide in a low-light environment.

  • Solvent Preparation: Use high-purity (18 MΩ·cm) water buffered to a pH of 7.0-7.4 (e.g., with 50 mM phosphate buffer).

  • Degassing (Critical Step): Degas the buffered water for at least 30 minutes by sparging with an inert gas (e.g., high-purity argon or nitrogen) to remove dissolved oxygen. Oxygen can participate in redox cycling and contribute to radical instability.

  • Dissolution: Add the solid nitroxide to the degassed buffer and dissolve completely by gentle vortexing. Protect the solution from light.

  • Validation: Immediately after preparation, take a small aliquot and run a quantitative EPR spectrum to confirm the concentration and signal integrity. The double-integrated intensity of the spectrum is directly proportional to the radical concentration.

  • Storage: Aliquot the stock solution into amber cryovials, flush the headspace with argon or nitrogen, and store at -80°C.

Protocol 2: Minimizing Bioreduction in Live-Cell EPR Experiments
  • Cell Preparation: Culture and prepare cells according to your standard protocol.

  • Probe Loading: Prepare a working solution of the nitroxide in your final experimental buffer immediately before use.

  • Pre-cooling: Chill the cell suspension and all solutions to 4°C to reduce metabolic activity.

  • Incubation: Add the nitroxide probe to the cell suspension and incubate for the minimum time required for cellular uptake.

  • EPR Measurement: Transfer the sample to the EPR tube and begin measurements immediately. If using a temperature controller, maintain the desired low temperature throughout the experiment.

  • Time-Course Monitoring: Acquire EPR spectra at multiple time points to monitor the rate of signal decay. This rate can provide valuable information about the cellular redox environment.

Section 4: Visualizing the Chemistry and Workflow

Diagram 1: The Nitroxide Reduction Pathway

The primary pathway for signal loss is the one-electron reduction of the paramagnetic nitroxide radical to the diamagnetic (EPR-silent) hydroxylamine.

ReductionPathway Nitroxide Nitroxide Radical (R₂N-O•) Paramagnetic (EPR Active) Hydroxylamine Hydroxylamine (R₂N-OH) Diamagnetic (EPR Silent) Nitroxide->Hydroxylamine + 1e⁻, + 1H⁺ Reductant Reducing Agent (e.g., Ascorbate) Oxidized_Reductant Oxidized Product (e.g., Ascorbyl Radical) Reductant->Oxidized_Reductant - 1e⁻

Caption: The one-electron reduction of a nitroxide radical to its hydroxylamine form.

Diagram 2: Troubleshooting Workflow for EPR Signal Loss

This decision tree provides a logical path for diagnosing the cause of unexpected signal decay.

TroubleshootingWorkflow decision decision Start EPR Signal Loss Detected Is_Bio Is sample biological (cells, lysate)? Start->Is_Bio Is_Buffer_Clean Is signal stable in pure H₂O? Is_Bio->Is_Buffer_Clean No Bioreduction Likely Bioreduction: - Minimize time - Lower temperature - Use resistant analogs Is_Bio->Bioreduction Yes Check_Reagents Check buffer for reductants (Ascorbate, DTT) Is_Buffer_Clean->Check_Reagents No Check_Storage Review storage: - Light exposure? - Age of stock? Is_Buffer_Clean->Check_Storage Yes Check_Metals Suspect metal contamination? Check_Reagents->Check_Metals Use_Chelator Add EDTA Check_Metals->Use_Chelator Yes Prepare_Fresh Prepare fresh stock from solid Check_Metals->Prepare_Fresh No

Caption: A decision tree for troubleshooting the loss of a nitroxide EPR signal.

Section 5: Compatibility Reference Table

This table summarizes the compatibility of 2,2,5,5-tetramethylpyrrolidin-3-one nitroxide with common laboratory reagents.

ReagentConcentrationCompatibilityNotes
Ascorbic Acid > 1 µMIncompatible Rapidly reduces nitroxide.[1][4]
Glutathione (GSH) 1-10 mMModerately Compatible Slow direct reduction, but can enhance reduction by ascorbate.[1][4]
DTT / TCEP > 10 µMIncompatible Potent reducing agents used for disulfide bond cleavage.
EDTA 1-5 mMCompatible Recommended for chelating divalent metal ions.
DMSO < 10% (v/v)Compatible Common solvent for preparing concentrated stock solutions.
Ethanol < 10% (v/v)Compatible Can be used as a solvent; avoid prolonged light exposure.[6]
Phosphate Buffers 10-100 mMCompatible Standard buffer system, ensure high purity of salts.
Tris Buffers 10-100 mMCompatible Widely used, but can have temperature-dependent pH shifts.
Cu²⁺, Fe²⁺, Mn²⁺ > 1 µMIncompatible Cause signal broadening and/or catalyze reduction.[13][14][15]

References

  • Khramtsov, V. V., & Grigor'ev, I. A. (2009). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Nitric Oxide: Biology and Chemistry, 21(2), 97-104. [Link]

  • Mehlhorn, R. J., & Packer, L. (1982). Ascorbate- and dehydroascorbic acid-mediated reduction of free radicals in the human erythrocyte. Archives of Biochemistry and Biophysics, 219(2), 525-534. [Link]

  • Miranda, K. M., et al. (2003). Kinetic feasibility of nitroxyl reduction by physiological reductants and biological implications. Journal of Inorganic Biochemistry, 95(2-3), 157-166. [Link]

  • Ford, P. C., & Lorkovic, I. M. (2002). Mechanistic Aspects of the Reactions of Nitric Oxide with Transition-Metal Complexes. Chemical Reviews, 102(4), 993-1018. [Link]

  • Bobko, A. A., et al. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants, 13(2), 163. [Link]

  • LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]

  • Gambarelli, S., & Mouesca, J. M. (2005). Study of Photoinduced N-Hydroxy-arylnitroxide Radicals (ArNO•OH) by Time-Resolved EPR. The Journal of Physical Chemistry A, 109(2), 291-299. [Link]

  • Kazimierska, E., et al. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. International Journal of Molecular Sciences, 23(22), 14317. [Link]

  • Krishna, M. C., & Mitchell, J. B. (2021). Chapter 14: Biological Applications of Nitroxide Stable Free Radicals. The Royal Society of Chemistry. [Link]

  • Cichoż-Lach, H., & Michalak, A. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Molecules, 27(9), 2947. [Link]

  • Zhang, Y. Q., et al. (2010). Two hetero-spin metal–radical complexes exhibiting strong antiferromagnetic interactions between the metal ions and nitroxide radicals. Transition Metal Chemistry, 35(5), 589-593. [Link]

  • Beck, W., et al. (1996). Synthesis, Structure, and Magnetic Properties of Transition Metal Complexes of the Nitroxide 2,5-Dihydro-4,5,5-trimethyl-2,2-bis(2-pyridyl)imidazole-1-oxyl. Inorganic Chemistry, 35(21), 6203-6208. [Link]

  • Singh, S., et al. (2017). Magnetic Exchange Interaction in Nitronyl Nitroxide Radical-Based Single Crystals of 3d Metal Complexes: A Combined Experimental and Theoretical Study. Crystal Growth & Design, 17(10), 5344-5354. [Link]

  • Molochnikov, L. S., et al. (2012). pH-Sensitive Nitroxide Radicals for Studying Inorganic and Organo-Inorganic Materials and Systems. IntechOpen. [Link]

  • Lagercrantz, C. (1987). The pKa and pH dependence of the formation of nitroxide radicals from some drug substances with an aliphatic secondary amino group by oxidation with hydrogen peroxide. An Electron Spin Resonance (ESR) Study. Acta Chemica Scandinavica B, 41(7), 526-535. [Link]

  • Kytzia, A., et al. (2006). On the mechanism of the ascorbic acid-induced release of nitric oxide from N-nitrosated tryptophan derivatives: scavenging of NO by ascorbyl radicals. Chemistry, 12(34), 8786-8797. [Link]

  • Gago, B., et al. (1997). Superoxide-Mediated Reduction of the Nitroxide Group Can Prevent Detection of Nitric Oxide by Nitronyl Nitroxides. Free Radical Research, 26(4), 369-378. [Link]

  • Perrien, D. S., et al. (2014). Kinetic analysis of nitroxide radical formation under oxygenated photolysis: toward quantitative singlet oxygen topology. Journal of Physical Chemistry B, 118(50), 14595-14603. [Link]

  • Wang, Y., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. Journal of the American Chemical Society, 145(36), 19746-19750. [Link]

  • Kytzia, A., et al. (2006). On the Mechanism of the Ascorbic Acid-Induced Release of Nitric Oxide from N-Nitrosated Tryptophan Derivatives: Scavenging of NO by Ascorbyl Radicals. Chemistry – A European Journal, 12(34), 8786-8797. [Link]

  • Yang, Z., et al. (2020). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140502. [Link]

  • Cunningham, T. F., et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. Organic Letters, 22(6), 2269-2272. [Link]

  • Samuni, Y., et al. (2004). Factors influencing nitroxide reduction and cytotoxicity in vitro. Antioxidants & Redox Signaling, 6(3), 587-595. [Link]

  • Shestakov, A. S., et al. (2021). The Interaction of Water-Soluble Nitroxide Radicals with Photosystem II. International Journal of Molecular Sciences, 22(18), 9801. [Link]

  • Li, J., et al. (2024). Mitochondria-Targeted Nitronyl Nitroxide Radical Nanoparticles for Protection against Radiation-Induced Damage with Antioxidant Effects. Pharmaceutics, 16(1), 114. [Link]

  • Arroyo, C. M., et al. (1994). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. Free Radical Research, 21(5), 333-340. [Link]

  • Shohami, E., et al. (1997). Mechanism of brain protection by nitroxide radicals in experimental model of closed-head injury. Pharmacology & Therapeutics, 73(3), 295-305. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 578. [Link]

  • Bio-Rad. (n.d.). What are some of the troubleshooting steps that a lab can perform first before calling the instrument manufacturer or Bio-Rad for assistance?. [Link]

  • Thieme. (2008). Product Class 2: Nitroxyl Radicals (Nitroxides). Science of Synthesis. [Link]

  • Barone, V., et al. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules, 26(24), 7480. [Link]

  • Eaton, S. S., & Eaton, G. R. (2019). Lab Practical: Nitroxides. Digital Commons @ DU. [Link]

  • Barone, V., et al. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules, 26(24), 7480. [Link]

  • U.S. National Library of Medicine. (2010). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Bioorganic & Medicinal Chemistry Letters, 20(13), 3891-3893. [Link]

Sources

Troubleshooting

Advanced EPR/DEER Technical Support Center: Minimizing Spin Label Mobility

Welcome to the Technical Support Center for advanced Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) spectroscopy. This guide is engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) spectroscopy. This guide is engineered for researchers and drug development professionals seeking to eliminate the structural ambiguities caused by spin label mobility.

When measuring nanometer-scale distances in biomacromolecules, the intrinsic flexibility of standard spin labels (like MTSL) often introduces artificial broadness into the distance distribution. Here, we provide the theoretical grounding, troubleshooting FAQs, and self-validating protocols necessary to implement rigid spin labeling strategies.

Diagnostic Workflow: Selecting a Rigid Spin Label

Before troubleshooting your DEER distributions, you must ensure that your spin label chemistry matches the structural topology of your target. Use the following decision matrix to select the optimal rigid labeling strategy.

SpinLabelSelection Start Target Biomolecule? Protein Protein Start->Protein NucleicAcid Nucleic Acid (DNA / RNA) Start->NucleicAcid SecStruct Secondary Structure? Protein->SecStruct RigidNuc Rigid Spin Base (e.g., Ç) or Cu2+ Porphyrin NucleicAcid->RigidNuc AlphaHelix Alpha-Helix SecStruct->AlphaHelix BetaSheet Beta-Sheet SecStruct->BetaSheet Loop Loop / Unstructured SecStruct->Loop RxLabel Rx / BSL (i, i+3/4) Bifunctional Cys Labeling AlphaHelix->RxLabel RxBeta Rx / BSL (i, i+2) Bifunctional Cys Labeling BetaSheet->RxBeta TOAC TOAC or Cu2+ Tag Unnatural Amino Acid Loop->TOAC

Decision matrix for selecting rigid spin labels based on biomolecular target and structure.

Troubleshooting & FAQs: The Physics of Spin Label Mobility

Q: Why are my MTSL (R1) DEER distance distributions so broad even when my protein is highly structured? A: The standard MTSL label attaches via a flexible monofunctional disulfide bond. The resulting R1 side chain possesses five rotatable bonds. Even if your protein backbone is completely rigid, the nitroxide moiety samples a large conformational space (rotameric flexibility). This intrinsic mobility adds significant uncertainty to the measured distance, often obscuring subtle backbone conformational changes[1].

Q: How do bifunctional spin labels (Rx or BSL) solve this issue? A: Bifunctional labels tether the nitroxide ring to two distinct cysteine residues simultaneously. For example, the Rx label can cross-link cysteines at positions i and i+3 or i+4 on an α-helix, or i and i+2 on a β-strand[2]. This dual-attachment stereospecifically locks the label against the protein backbone, virtually eliminating nanosecond internal rotation[3]. Consequently, the DEER distance distribution narrows dramatically, reflecting the true backbone-to-backbone distance rather than label flexibility[4].

Q: Are there rigid labeling strategies for nucleic acids? A: Yes. Flexible linkers in DNA/RNA labeling also cause artificially broad distributions. Rigid spin labels like the cytidine analogue Ç or its tetraethyl derivative EÇ are integrated directly into the base pairing structure. Because they lack a flexible tether, they provide highly precise distance and orientation measurements. Furthermore, EÇ offers the added benefit of reduction resistance, making it suitable for in-cell EPR[5].

Q: What is the primary data analysis challenge when using rigid spin labels? A: Orientation selection. In standard DEER with flexible labels, the random orientation of the nitroxide averages out the angular dependence of the dipole-dipole interaction. When spin label mobility is minimized, the relative orientation of the two paramagnetic centers becomes fixed. The resulting DEER modulation depth and dipolar frequencies become highly dependent on the magnetic field and the microwave excitation bandwidth[6]. While this complicates standard distance analysis—requiring orientation-selective DEER modeling—it provides a wealth of 3D angular constraints that can be used for high-resolution structural modeling[7].

Quantitative Comparison of Spin Labeling Strategies

To select the appropriate methodology, compare the physical properties and DEER implications of the primary spin labeling strategies below.

Spin Label StrategyTarget BiomoleculeAttachment MechanismInternal FlexibilityOrientation Selection in DEER
MTSL (R1) ProteinsMonofunctional CysHigh (5 rotatable bonds)Minimal (Usually averaged out)
Rx / BSL ProteinsBifunctional Cys pairVery Low (Stereospecifically locked)High (Requires angular modeling)
TOAC ProteinsUnnatural Amino AcidRigid (Fused to backbone)Very High
Ç / EÇ Nucleic AcidsBase modificationRigid (Fused to base)Very High
Cu2+ (Histidine) ProteinsMetal CoordinationLow to ModerateHigh

Self-Validating Experimental Protocols

To ensure trustworthiness in your EPR measurements, the labeling workflow must be self-validating. The following methodology for bifunctional spin labeling incorporates a Continuous-Wave (CW) EPR quality control step to verify rigidity before proceeding to expensive cryogenic pulsed DEER.

Protocol A: Bifunctional Spin Labeling (Rx/BSL) of an Alpha-Helical Target

Step 1: Site-Directed Mutagenesis

  • Action: Mutate two native residues to cysteine at positions i and i+3 or i+4 on the target α-helix.

  • Causality: The physical distance between the alpha carbons at these specific helical intervals perfectly matches the span of the bifunctional crosslinker. This allows the Rx/BSL label to adopt an energetically relaxed, yet highly rigid, conformation against the backbone[1].

Step 2: Protein Reduction and Buffer Exchange

  • Action: Reduce the protein using 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours, then remove the TCEP via Size Exclusion Chromatography (SEC) into a degassed, thiol-free buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

  • Causality: DTT or mercaptoethanol cannot be used during labeling because free thiols in the buffer will competitively react with the methanethiosulfonate (MTS) groups of the Rx/BSL label, quenching the reaction.

Step 3: Bifunctional Labeling Reaction

  • Action: Add the Rx or BSL label (dissolved in DMSO) to the protein at a 5-to-10-fold molar excess. Incubate in the dark at 4°C for 12–16 hours.

  • Causality: A high molar excess and long incubation time drive the bimolecular reaction to completion, ensuring both MTS groups react with the paired cysteines to form the rigid tether.

Step 4: Removal of Excess Label

  • Action: Remove unreacted spin label using a desalting column or extensive dialysis. Verify protein concentration and spin-labeling efficiency using UV-Vis spectroscopy (measuring absorbance at 280 nm for protein and ~380 nm for the nitroxide).

Protocol B: Self-Validating CW-EPR Quality Control

Before freezing the sample for DEER, you must validate that the label is actually rigid.

Step 1: Room Temperature CW-EPR Acquisition

  • Action: Load 10–15 µL of the labeled protein into a quartz capillary. Acquire a CW-EPR spectrum at X-band (~9.4 GHz) at 296 K.

Step 2: Spectral Line Shape Analysis

  • Action: Analyze the line shape of the spectrum.

  • Causality (The Validation): A successful bifunctional attachment will yield a "powder pattern" rigid-limit spectrum at 296 K due to severely restricted motion[4]. If the spectrum exhibits sharp, narrow, isotropic lines, it indicates that the label is highly mobile. This means the label has either only attached monofunctionally (one arm failed to react) or there is unreacted free label remaining in the buffer. Do not proceed to DEER if sharp lines are present.

References

  • Bifunctional Spin Labeling of Muscle Proteins: Accurate Rotational Dynamics, Orientation, and Distance by EPR. PubMed.[Link]

  • Characterization of Bifunctional Spin Labels for Investigating the Structural and Dynamic Properties of Membrane Proteins Using EPR Spectroscopy. ACS Publications.[Link]

  • The use of the Rx spin label in orientation measurement on proteins, by EPR. PMC - NIH.[Link]

  • Orientation-Selective DEER Using Rigid Spin Labels, Cofactors, Metals, and Clusters. Researcher.Life.[Link]

  • Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. ACS Publications.[Link]

  • Structure and dynamics of a conformationally constrained nitroxide side chain and applications in EPR spectroscopy. PNAS.[Link]

  • New Developments in Spin Labels for Pulsed Dipolar EPR. MDPI.[Link]

Sources

Optimization

Overcoming solubility issues of 2,2,5,5-tetramethylpyrrolidin-3-one in biological buffers

Technical Support Center: Overcoming Solubility Issues of 2,2,5,5-Tetramethylpyrrolidin-3-one in Biological Buffers Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues of 2,2,5,5-Tetramethylpyrrolidin-3-one in Biological Buffers

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous behavior of highly sterically hindered cyclic amines. 2,2,5,5-Tetramethylpyrrolidin-3-one is a critical precursor for synthesizing PROXYL-type nitroxide spin labels, pH-sensitive EPR probes, and bioactive hydroxylamines[1][2]. However, its four methyl groups create a highly lipophilic shield around the pyrrolidine ring, severely limiting its spontaneous solubility in standard biological buffers (e.g., PBS, HEPES, Tris) at physiological pH (7.2–7.5)[3].

This guide provides field-proven, causality-driven methodologies to force this recalcitrant molecule into the aqueous phase without compromising the integrity of your downstream assays.

Diagnostic Decision Tree

G Start 2,2,5,5-tetramethylpyrrolidin-3-one Solubilization Assay Determine Downstream Assay Start->Assay Cell In Vivo / Cell Culture (Toxicity Sensitive) Assay->Cell EPR EPR / In Vitro Assays (Tolerates Organics) Assay->EPR Lipid Membrane / Lipid Bilayer Studies Assay->Lipid Cyclo HP-β-CD Complexation (No organic solvents) Cell->Cyclo DMSO DMSO Co-solvent Method (Max 1-2% final v/v) EPR->DMSO Film Lipid Film Hydration / Micellar Delivery Lipid->Film

Decision matrix for selecting the optimal solubilization strategy based on downstream assays.

Troubleshooting Guides & FAQs

Q1: Why does 2,2,5,5-tetramethylpyrrolidin-3-one precipitate as a cloudy suspension when I add it directly to PBS (pH 7.4)? Causality & Solution: The compound is a secondary amine with significant steric hindrance. While the bare pyrrolidine nitrogen can be protonated, the adjacent gem-dimethyl groups (at the 2 and 5 positions) create a massive hydrophobic cavity that repels water[2]. Furthermore, at pH 7.4, a significant fraction of the amine remains unprotonated (free base form), which is highly insoluble. To resolve this, you must use a "solvent spike" method. Dissolve the compound in a water-miscible co-solvent like anhydrous DMSO or Ethanol first, creating a highly concentrated stock (e.g., 100 mM). Then, inject this stock slowly into a rapidly vortexing buffer to prevent localized supersaturation and subsequent "solvent crash."

Q2: My downstream application is a live-cell assay, and DMSO concentrations above 0.5% cause cytotoxicity. How can I achieve a 1 mM working concentration without organic solvents? Causality & Solution: When organic co-solvents are biologically incompatible, you must use supramolecular encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic tetramethylpyrrolidine ring, while the hydroxylated exterior maintains excellent aqueous solubility. By sonicating the compound with a 10-20% (w/v) HP-β-CD solution, you create a water-soluble inclusion complex that is entirely biocompatible.

Q3: I am synthesizing a spin-labeled phospholipid for EPR studies of lipid bilayers. How do I handle the precursor's solubility during liposome incorporation? Causality & Solution: For membrane studies, you actually want to leverage the compound's hydrophobicity rather than fight it. When preparing spin-labeled lipids (e.g., using 2,2,5,5-tetramethylpyrrolidin-3-one to modify DOPE or POPC)[1][4], avoid aqueous buffers initially. Instead, dissolve both the lipid and the pyrrolidin-3-one derivative in chloroform/methanol. Evaporate the solvent under a stream of nitrogen to form a thin lipid film, then hydrate this film with your biological buffer (e.g., pH 6.97 to 9.84 depending on the EPR titration range)[1]. The compound will partition directly into the hydrophobic core of the resulting multilamellar or unilamellar vesicles[4].

Q4: Can I just lower the pH to protonate the amine and force it into solution, then buffer it back to pH 7.4? Causality & Solution: Yes, but with strict caveats. You can generate the hydrochloride salt of the compound (i.e., 2,2,5,5-tetramethylpyrrolidin-3-one hydrochloride) by treating it with saturated hydrogen chloride in an alcohol like 2-propanol, followed by precipitation in diisopropyl ether[5]. The resulting HCl salt is highly water-soluble. However, when you dissolve this salt in a biological buffer and adjust the pH back to 7.4, the buffer capacity must be strong enough to handle the localized pH shift, or the compound will slowly precipitate back out as the free base. Always verify complete dissolution via UV-Vis absorbance before proceeding.

Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Practical Conc. (Aqueous)Primary AdvantagePrimary Limitation
DMSO Co-solvent Disrupts hydrophobic interactions~2-5 mM (at 1% DMSO)Rapid, requires no special reagentsDMSO toxicity in sensitive cell lines
HP-β-CD Complexation Supramolecular encapsulation>10 mM100% biocompatible, no organicsRequires optimization of host:guest ratio
Lipid Film Hydration Hydrophobic partitioningVaries by lipid ratioIdeal for EPR/membrane studies[1]Not suitable for cytosolic assays
HCl Salt Formation Ionization of secondary amine[5]>50 mM (in acidic media)Extremely high initial solubilityHigh risk of precipitation at pH > 7.4

Experimental Protocols

Protocol A: DMSO Co-Solvent "Spike" Method (Self-Validating) Objective: Achieve a 1 mM final concentration in PBS (pH 7.4) with ≤1% DMSO.

  • Stock Preparation: Weigh exactly 14.1 mg of 2,2,5,5-tetramethylpyrrolidin-3-one (MW ≈ 141.21 g/mol ).

  • Primary Dissolution: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Validation: The solution must be perfectly clear with no particulates.

  • Buffer Preparation: Place 9.9 mL of PBS (pH 7.4) in a 15 mL conical tube. Add a magnetic stir bar and place on a stir plate at 800 RPM.

  • Injection: Using a precision micropipette, inject 100 µL of the 100 mM DMSO stock directly into the vortex of the stirring buffer. Do not let the drop hit the plastic wall, as this causes localized precipitation.

  • Equilibration: Stir for 5 minutes at room temperature.

  • Validation Check: Measure the optical density at 600 nm (OD600) against a PBS blank. An OD600 < 0.01 confirms the absence of micro-precipitates (successful solubilization).

Protocol B: HP-β-CD Inclusion Complexation Objective: Achieve a 5 mM aqueous solution without organic solvents.

  • Host Solution: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin in molecular biology grade water. Filter sterilize through a 0.22 µm PES membrane.

  • Guest Addition: Add 7.0 mg of 2,2,5,5-tetramethylpyrrolidin-3-one powder directly to 10 mL of the HP-β-CD solution.

  • Mechanical Disruption: Sonicate the suspension in a bath sonicator at 30°C for 30-45 minutes. The mechanical energy forces the hydrophobic tetramethyl groups into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at 200 RPM for 12 hours (overnight) at room temperature to reach thermodynamic equilibrium.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed compound.

  • Validation Check: Carefully decant the supernatant. The supernatant now contains the solubilized inclusion complex. Quantify the exact concentration using LC-MS if precise molarity is required for the downstream assay.

References

  • [3] BRPI0807571A2 - HYDROXYLAMINE COMPOUNDS AND METHODS FOR USE. Google Patents. Available at:

  • [1] Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes. ResearchGate. Available at:

  • [4] A concept for designing EPR-active pH-sensitive labels and probes. Organic & Biomolecular Chemistry (RSC). Available at:

  • [2] Syntheses of Pyrazine-, Quinoxaline-, and Imidazole-Fused Pyrroline Nitroxides. Thieme E-Books & E-Journals. Available at:

  • [5] CN101687786B - Hydroxylamine Compounds and Their Uses. Google Patents. Available at:

Sources

Troubleshooting

Calibration of EPR parameters for quantitative measurements with 2,2,5,5-tetramethylpyrrolidin-3-one

Welcome to the Technical Support Center for Quantitative Continuous Wave Electron Paramagnetic Resonance (CW-EPR) spectroscopy. This guide is specifically engineered for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quantitative Continuous Wave Electron Paramagnetic Resonance (CW-EPR) spectroscopy. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing 2,2,5,5-tetramethylpyrrolidin-3-one (TEMPONE) as a primary spin standard.

Quantitative CW-EPR is a highly sensitive analytical technique, but it is notoriously susceptible to instrumental and environmental artifacts. To achieve absolute spin counting, the double integral of the first-derivative EPR spectrum must be strictly proportional to the number of unpaired electrons[1]. This requires a self-validating calibration system where microwave power, modulation amplitude, and resonator Q-factor are meticulously controlled to prevent signal distortion.

The Quantitative EPR Calibration Workflow

The following diagram maps the critical path for establishing a reliable, self-validating TEMPONE calibration curve.

EPR_Workflow Prep 1. Sample Preparation Prepare TEMPONE dilution series Tune 2. Resonator Tuning Critically couple & match Q-factor Prep->Tune Power 3. Power Saturation Find linear regime (P < P_1/2) Tune->Power Mod 4. Modulation Optimization Set B_m ≤ 1/3 ΔB_pp Power->Mod Acquire 5. Data Acquisition Record CW-EPR spectra Mod->Acquire Integrate 6. Double Integration Calculate area under absorption curve Acquire->Integrate Validate 7. Self-Validation Verify Area vs. Concentration linearity Integrate->Validate Validate->Prep If non-linear (Check matrix) Validate->Power If saturated

Step-by-step workflow for self-validating quantitative CW-EPR calibration using TEMPONE.

Step-by-Step Methodology: Establishing a Self-Validating Protocol

To ensure scientific integrity, do not simply run a single standard and extrapolate. You must prove that your spectrometer is operating in the linear response regime[1].

Step 1: Preparation of the TEMPONE Standard Series

  • Prepare a master stock solution of TEMPONE (e.g., 10 mM) in the exact same solvent as your experimental samples.

  • Create a serial dilution ranging from 1 µM to 1 mM. Causality: High concentrations (>5 mM) induce Heisenberg spin exchange and dipole-dipole broadening, which artificially alters the lineshape and shortens transverse relaxation times ( T2​ )[2].

Step 2: Q-Factor Matching

  • Load the sample into a precision quartz EPR capillary or flat cell.

  • Tune the spectrometer to achieve a critical dip and record the Q-factor (Quality factor).

  • Crucial: The Q-factor of the TEMPONE standard must match the Q-factor of your unknown samples. A mismatch in dielectric properties (e.g., water vs. benzene) alters microwave dissipation, invalidating the spin count[3].

Step 3: Microwave Power Saturation Curve

  • Set the microwave power to a very low baseline value (e.g., 0.1 mW).

  • Record the peak-to-peak amplitude ( Ipp​ ) of the central TEMPONE line.

  • Incrementally increase the power ( P ) up to ~20 mW, recording Ipp​ at each step.

  • Plot Ipp​ versus P​ . The region where the plot is perfectly linear is the non-saturated regime. Select a working power strictly within this linear region (typically < 1-2 mW for liquid TEMPONE)[1].

Step 4: Modulation Amplitude Optimization

  • At the chosen microwave power, set the modulation amplitude ( Bm​ ) to 0.01 G and record the spectrum to measure the true peak-to-peak linewidth ( ΔBpp​ ).

  • For quantitative area preservation without lineshape distortion, set your working Bm​ to ≤31​ΔBpp​ .

Step 5: Acquisition and Double Integration

  • Acquire the first-derivative spectra for the entire dilution series. Ensure the sweep width is at least 10-20 times ΔBpp​ to capture the broad wings of the Lorentzian lineshape[4].

  • Perform a baseline correction and double-integrate the signal. Plot the double integral area against the TEMPONE concentration to establish the final calibration curve.

Quantitative Data Presentation & Parameter Thresholds

The following table summarizes the causal relationships between instrument parameters and quantitative accuracy.

ParameterQuantitative ThresholdCausality / Mechanistic ImpactTroubleshooting Action
Microwave Power <P1/2​ (Strictly linear regime)High power equalizes the spin populations of the Zeeman levels, leading to signal saturation and a non-linear reduction in the double integral area[1].Plot Signal vs. Power​ . Reduce power until the response is perfectly linear.
Modulation Amplitude ≤31​ΔBpp​ Overmodulation artificially broadens the lineshape, shifting signal intensity from the center to the uncaptured wings, violating the area-to-spin proportionality.Measure true ΔBpp​ at minimal modulation. Set Bm​ to 10-30% of this value.
Sweep Width ≥15×ΔBpp​ The Lorentzian lineshapes of TEMPONE have extensive wings. Truncating the sweep cuts off a significant percentage of the total area.Expand the magnetic field sweep range and ensure flat baselines at the edges.
Q-Factor ΔQ<5% between standard & sampleThe Q-factor dictates the efficiency of microwave absorption detection. A lower Q-factor in the sample means fewer spins are detected per unit area[3].Use identical sample tubes, identical solvents, and precise sample positioning.
Conversion Time ≤101​ time to sweep one lineSweeping too fast relative to the time constant acts as an RC filter, artificially skewing and broadening the lineshape.Increase sweep time or decrease the instrument time constant.
Troubleshooting Guides & FAQs

Q: My TEMPONE calibration curve is perfectly linear up to 1 mM, but flattens out at higher concentrations. What is happening? A: You are encountering concentration-dependent relaxation effects. At higher concentrations, the physical distance between TEMPONE radicals decreases, leading to Heisenberg spin exchange and dipole-dipole interactions[2]. This shortens the transverse relaxation time ( T2​ ), broadening the EPR lines. Furthermore, highly concentrated samples can alter the bulk dielectric constant of the solution, dropping the resonator's Q-factor. Solution: Restrict your calibration curve to the linear dynamic range (< 1-2 mM) or use a thinner capillary to minimize dielectric loading.

Q: I quantified my unknown spin-trapped radical against a TEMPONE standard, but my calculated spin counts are wildly inaccurate. Why? A: The most common culprit is a Q-factor mismatch[3]. If your TEMPONE standard is dissolved in a non-polar solvent (e.g., benzene, high Q-factor) but your unknown sample is in an aqueous buffer (highly lossy, low Q-factor), the spectrometer's sensitivity will be drastically different between the two runs. Solution: You must matrix-match your standard. Dissolve TEMPONE in the exact same solvent/buffer as your unknown. If that is impossible, you must mathematically correct for the Q-factor difference using the ratio of the measured Q-values[5].

Q: Why do I need to double-integrate the spectrum? Can't I just use the peak-to-peak height ( Ipp​ )? A: You can only use Ipp​ if the lineshape and linewidth ( ΔBpp​ ) of your unknown sample are exactly identical to your TEMPONE standard. In practice, local microenvironments, dissolved oxygen[4], and solvent polarity subtly alter the linewidth. Because the total number of spins is proportional to the area under the absorption curve, and CW-EPR records the first derivative, you must perform a double integration to accurately count spins regardless of lineshape variations[1].

Q: My double integral values fluctuate by 10-15% between identical runs. How do I stabilize this? A: This is almost always a sample positioning error. The microwave magnetic field ( B1​ ) is not uniform across the entire cavity; it is strongest at the exact center. If your sample tube is placed 1-2 mm higher or lower between runs, it will experience a different B1​ intensity, changing the signal amplitude[1]. Solution: Use a specialized sample positioning jig or a fixed-height quartz flat cell to guarantee sub-millimeter reproducibility.

References
  • Eaton, G. R., Eaton, S. S., Barr, D. P., & Weber, R. T. (2010). Quantitative EPR. Springer-Verlag Wien. URL: [Link]

  • Blakley, R. L., Henry, D. D., Morgan, W. T., Clapp, W. L., Smith, C. J., & Barr, D. (2001). Quantitative Electron Paramagnetic Resonance: The Importance of Matching the Q-factor of Standards and Samples. Applied Spectroscopy, 55(10), 1375-1381. URL: [Link]

  • Neugebauer, P., et al. (2014). High DNP efficiency of TEMPONE radicals in liquid toluene at low concentrations. Physical Chemistry Chemical Physics, 16(1), 854-859. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 2,2,5,5-Tetramethylpyrrolidin-3-one (PROXYL) vs. Alternative Nitroxide Spin Labels

Executive Summary In the field of Electron Paramagnetic Resonance (EPR) spectroscopy and redox biology, the selection of an appropriate spin label is dictated by the delicate balance between radical stability and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of Electron Paramagnetic Resonance (EPR) spectroscopy and redox biology, the selection of an appropriate spin label is dictated by the delicate balance between radical stability and environmental sensitivity. 2,2,5,5-tetramethylpyrrolidin-3-one serves as the foundational precursor for the 3-oxo-PROXYL (2,2,5,5-tetramethyl-3-oxopyrrolidin-1-oxyl) family of nitroxide spin labels.

This guide provides an objective, data-driven comparison of the stability of pyrrolidine-based nitroxides (derived from 2,2,5,5-tetramethylpyrrolidin-3-one) against other common spin labels, such as the piperidine-based TEMPO and the pyrroline-based MTSSL. By understanding the structural causality behind their redox behavior, researchers can optimize probe selection for in vitro assays, structural biology, and in-cell EPR applications.

Mechanistic Causality: Why Scaffold Geometry Dictates Stability

The primary mode of signal degradation for nitroxide spin labels in biological environments is the one-electron reduction of the paramagnetic nitroxide radical (N-O•) to an EPR-silent, diamagnetic hydroxylamine (N-OH). This bioreduction is typically driven by endogenous antioxidants, most notably ascorbic acid (Vitamin C)[1].

The Pyrrolidine Advantage (PROXYL vs. TEMPO)

Experimental data consistently demonstrates that five-membered pyrrolidine nitroxides (PROXYL derivatives) are significantly more resistant to bioreduction than six-membered piperidine nitroxides (TEMPO derivatives)[2]. This stability is not coincidental; it is a direct consequence of molecular geometry:

  • Conformational Rigidity: The six-membered piperidine ring of TEMPO possesses higher conformational flexibility (capable of adopting chair, boat, and twist-boat conformations). In contrast, the five-membered pyrrolidine ring of 3-oxo-PROXYL is highly rigid[3].

  • Steric Shielding: Because the pyrrolidine ring is more rigid, the bulky methyl groups at the 2 and 5 positions are locked into a tighter spatial arrangement around the nitroxide moiety. This creates a superior steric shield that physically blocks reducing agents like ascorbate from accessing the unpaired electron[1].

  • Electronic Effects: The presence of the 3-oxo group in 2,2,5,5-tetramethylpyrrolidin-3-one derivatives exerts an electron-withdrawing effect, which further modulates the redox potential of the N-O• bond, making it less susceptible to accepting an electron compared to unsubstituted analogs[4].

ReductionPathway N1 Nitroxide Radical (Paramagnetic) N3 Hydroxylamine (Diamagnetic) N1->N3 1e- Reduction N2 Ascorbic Acid (Reductant) N2->N3 H+ Donor

Mechanism of nitroxide spin label bioreduction to an EPR-silent hydroxylamine.

Quantitative Stability Comparison

To objectively evaluate performance, we compare the relative stability of 3-oxo-PROXYL against three prominent alternatives. Stability is benchmarked using ascorbate reduction half-lives ( t1/2​ ) under physiological conditions (pH 7.4, 37°C).

Spin Label / PrecursorCore ScaffoldRing SizeRelative Ascorbate StabilityPrimary Application Profile
3-oxo-PROXYL (from 2,2,5,5-tetramethylpyrrolidin-3-one)Pyrrolidine5-MemberedHigh ( t1/2​ ~ hours)In-cell EPR, long-term dynamic tracking, redox-resistant probes[4].
TEMPO Piperidine6-MemberedLow ( t1/2​ ~ minutes)In vitro radical trapping, material science, short-term assays[2].
MTSSL Pyrroline5-MemberedModerate ( t1/2​ ~ tens of mins)Site-Directed Spin Labeling (SDSL) for structural biology.
Finland Trityl Carbon-centeredN/AExceptionally High ( t1/2​ > days)In vivo EPR oximetry (Note: Non-nitroxide, bulky, low structural resolution)[4].

Data Synthesis: Pyrrolidine-based nitroxides consistently outperform piperidine and pyrroline derivatives in reducing environments, making them the superior choice for intracellular studies where ascorbate concentrations are high[4],[2].

Self-Validating Protocol: CW-EPR Ascorbate Reduction Assay

To empirically validate the stability of a 2,2,5,5-tetramethylpyrrolidin-3-one derived spin label against an alternative like TEMPO, researchers must utilize a self-validating Continuous-Wave (CW) EPR kinetic assay. This protocol ensures that signal decay is purely a function of chemical reduction, not instrument drift or baseline radical instability.

Experimental Methodology

1. Reagent Preparation & Control Establishment

  • Prepare a 1 mM stock solution of the spin label (e.g., 3-oxo-PROXYL) in degassed Phosphate-Buffered Saline (PBS, pH 7.4).

  • Prepare a fresh 10 mM stock solution of L-ascorbic acid in the same buffer immediately before use (ascorbate rapidly oxidizes in air).

  • Self-Validation Control: Prepare a control sample containing 1 mM spin label and buffer without ascorbate to verify baseline radical stability over the measurement timeframe.

2. Reaction Initiation

  • Mix the spin label and ascorbic acid solutions to achieve a final concentration of 100 µM spin label and 2 mM ascorbic acid (pseudo-first-order kinetic conditions).

  • Vortex for 5 seconds to ensure homogeneity.

3. Data Acquisition (CW-EPR)

  • Immediately draw the mixture into a 50 µL glass capillary tube and seal it with capillary wax.

  • Insert the capillary into the EPR resonator.

  • EPR Parameters: Set microwave power to 2 mW (to avoid saturation), modulation amplitude to 1.0 G, and sweep width to 100 G.

  • Record the peak-to-peak amplitude of the central resonance line ( mI​=0 ) every 60 seconds for a total of 60 minutes.

4. Kinetic Analysis

  • Normalize the EPR signal intensity ( It​ ) against the initial intensity ( I0​ ).

  • Plot ln(It​/I0​) versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

Workflow S1 1. Prepare Solutions S2 2. Initiate Reduction S1->S2 S3 3. Capillary Loading S2->S3 S4 4. Time-Course CW-EPR S3->S4 S5 5. Kinetic Analysis S4->S5

Step-by-step CW-EPR workflow for quantifying spin label reduction kinetics.

Conclusion

The structural framework of a spin label fundamentally dictates its utility in complex biological systems. While TEMPO remains a versatile and easily functionalized radical for in vitro work, its six-membered piperidine ring renders it highly susceptible to bioreduction. Conversely, spin labels derived from 2,2,5,5-tetramethylpyrrolidin-3-one (PROXYL derivatives) leverage the conformational rigidity of their five-membered pyrrolidine rings to tightly pack protective methyl groups around the vulnerable N-O• bond. This causality results in vastly superior half-lives in the presence of biological reductants, making them the authoritative choice for in-cell EPR spectroscopy and long-term structural tracking.

Sources

Comparative

Objective Comparison Guide: 2,2,5,5-Tetramethylpyrrolidin-3-one vs. Six-Membered Ring Nitroxides for EPR Spectroscopy

As researchers push the boundaries of Electron Paramagnetic Resonance (EPR) spectroscopy from purified in vitro systems to complex, reducing in vivo environments, the choice of spin label becomes the critical limiting fa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers push the boundaries of Electron Paramagnetic Resonance (EPR) spectroscopy from purified in vitro systems to complex, reducing in vivo environments, the choice of spin label becomes the critical limiting factor for experimental success. For decades, six-membered ring nitroxides (such as TEMPO and its derivatives) have been the workhorses of Site-Directed Spin Labeling (SDSL). However, the inherent chemical instability of the piperidine ring in biological media has driven the adoption of five-membered ring alternatives.

This guide provides an objective, data-driven comparison between 2,2,5,5-Tetramethylpyrrolidin-3-one (a highly versatile 3-oxo-PROXYL derivative) and standard six-membered ring nitroxides (TEMPO) . By examining the causality behind their structural stability and providing self-validating experimental protocols, this guide serves as a definitive resource for scientists and drug development professionals optimizing EPR workflows.

Mechanistic Differences & Structural Causality

The fundamental difference between these two classes of nitroxides lies in their ring geometry and the resulting electronic distribution around the paramagnetic N-O moiety.

In biological systems, nitroxide radicals are susceptible to reduction by endogenous antioxidants (e.g., ascorbic acid, glutathione), which converts the EPR-active radical into an EPR-silent hydroxylamine[1]. It is well-documented that five-membered ring nitroxides (PROXYL derivatives) are significantly more stable under reducing conditions than their six-membered (TEMPO) counterparts[2].

The causality behind this stability is twofold:

  • Electronic Factors & SOMO-LUMO Gaps: The reduction rate of a nitroxide is strongly correlated with its redox potential and the energy gap between its Singlet Occupied Molecular Orbital (SOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3]. The sp³ hybridized carbons in the five-membered pyrrolidine ring impose a specific torsional strain that alters the electron density at the N-O bond, lowering its susceptibility to electron donation from reductants[3].

  • Substituent Effects: 2,2,5,5-Tetramethylpyrrolidin-3-one features a ketone group at the 3-position. Heteroatoms and electron-withdrawing groups on the ring can further modulate the redox potential[3]. More importantly, this ketone acts as a highly reactive synthetic handle, allowing researchers to conjugate the stable pyrrolidine radical to lipids, peptides, or pH-sensitive moieties via reductive amination without compromising the steric shielding of the 2,2,5,5-tetramethyl groups[4].

G A Nitroxide Radical (Paramagnetic, EPR Active) C 5-Membered Ring (2,2,5,5-Tetramethylpyrrolidin-3-one) A->C D 6-Membered Ring (TEMPO Derivatives) A->D B Biological Reductant (e.g., Ascorbate) B->C Electron Transfer B->D Electron Transfer E Slow Reduction (Extended EPR Signal) C->E High Steric/Electronic Resistance F Fast Reduction (Rapid Signal Decay) D->F Low Resistance G Hydroxylamine (Diamagnetic, EPR Silent) E->G F->G

Nitroxide reduction pathways comparing 5-membered and 6-membered rings.

Quantitative Performance Metrics

To guide probe selection, the following table summarizes the key physicochemical and spectroscopic differences between the two nitroxide families.

Parameter2,2,5,5-Tetramethylpyrrolidin-3-one (5-Membered)TEMPO Derivatives (6-Membered)
Ring Structure Pyrrolidine (5-membered)Piperidine (6-membered)
Nitrogen Hyperfine Coupling ( aN​ ) ~14.0 - 14.5 G (solvent dependent)~15.5 - 17.0 G (solvent dependent)
Resistance to Ascorbate Reduction High (Slow signal decay)Low (Fast signal decay)
In Vivo / Cellular Half-Life Extended (Hours)[1]Brief (Minutes)[1]
Synthetic Versatility High (Ketone allows reductive amination)[4]Moderate (Usually functionalized at C4)
Primary Application In vivo imaging, cellular assays, pH probes[4]In vitro structural biology, short-term assays

Experimental Methodologies

To ensure scientific integrity, any claim of stability or labeling efficiency must be verifiable. Below are two self-validating protocols designed to benchmark these nitroxides in your own laboratory.

Protocol A: Self-Validating Ascorbate Reduction Assay (Stability Benchmarking)

This protocol objectively quantifies the decay rate of the EPR signal when the nitroxide is exposed to a reducing agent, proving the superior stability of the five-membered ring[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 100 µM stock solutions of 2,2,5,5-tetramethylpyrrolidin-3-one and a standard TEMPO derivative (e.g., 4-oxo-TEMPO) in 50 mM phosphate buffer (pH 7.4).

  • Reductant Preparation: Prepare a fresh 1 mM ascorbic acid solution in the same buffer immediately before use to prevent auto-oxidation.

  • Reaction Initiation: In an Eppendorf tube, mix equal volumes of the nitroxide stock and the ascorbate stock (final concentrations: 50 µM nitroxide, 500 µM ascorbate).

  • Data Acquisition: Immediately transfer the mixture to a quartz EPR capillary tube. Record continuous wave (CW) X-band EPR spectra at 298 K every 60 seconds for a total of 30 minutes.

  • Validation & Analysis: Perform a double integration of the first-derivative EPR spectra to determine the absolute spin concentration at each time point. Plot the natural log of the spin concentration versus time. The slope of this plot yields the pseudo-first-order decay rate constant ( kobs​ ). You will observe a significantly shallower slope (lower kobs​ ) for the pyrrolidine derivative.

Protocol B: Synthesis of pH-Sensitive Spin-Labeled Phospholipids

2,2,5,5-Tetramethylpyrrolidin-3-one is uniquely suited for generating complex, environmentally sensitive probes. This protocol outlines its conjugation to a lipid via reductive amination to measure local pH at membrane interfaces[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1 equivalent of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 3 equivalents of 2,2,5,5-tetramethylpyrrolidin-3-one in a mixture of chloroform and methanol (1:2 v/v).

  • Reductive Amination: Add 1.5 equivalents of sodium cyanoborohydride (NaCNBH₃) to the mixture. Stir the reaction continuously at room temperature for 24 hours under an inert nitrogen atmosphere.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting spin-labeled phospholipid using silica gel column chromatography (eluting with a chloroform/methanol/water gradient).

  • EPR Validation: Incorporate the purified spin-labeled lipid into multilamellar vesicles (MLVs). Measure the CW-EPR spectra at varying pH levels. The protonation of the secondary amine alters the rotational correlation time ( τc​ ) of the nitroxide, resulting in distinct spectral line-shape changes that validate successful conjugation and pH sensitivity[4].

G Step1 Lipid + Nitroxide (DOPE + 3-oxo-PROXYL) Step2 Reductive Amination (NaCNBH3, 24h) Step1->Step2 Step3 Purification (Silica Gel Chromatography) Step2->Step3 Step4 Vesicle Integration (MLV Formation) Step3->Step4 Step5 CW-EPR Acquisition (pH Titration Analysis) Step4->Step5

Workflow for synthesizing and validating pH-sensitive spin-labeled phospholipids.

Strategic Recommendations

For researchers designing new EPR experiments:

  • Choose TEMPO derivatives only for in vitro structural studies of purified proteins where reducing agents are absent, as their synthesis is historically well-documented and precursors are highly abundant.

  • Choose 2,2,5,5-Tetramethylpyrrolidin-3-one (and other PROXYL derivatives) for any assay involving live cells, in vivo animal models, or complex membrane mimetics. The superior resistance to bioreduction ensures that your EPR signal remains robust over the hours required for biological data acquisition, preventing false-negative results due to premature radical quenching.

References

  • "EPR of Site-Directed Spin-Labeled Proteins: A Powerful Tool to Study Structural Flexibility." unizar.es.
  • "Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies." The Journal of Organic Chemistry - ACS Publications.
  • "Acyl-Protected Hydroxylamines as Spin Label Generators for EPR Brain Imaging." Journal of Medicinal Chemistry - ACS Publications.
  • "Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes." ResearchGate.

Sources

Validation

Performance Benchmarking of Novel 2,2,5,5-Tetramethylpyrrolidin-3-one Derivatives: A Comparative Guide for Researchers

In the dynamic landscape of drug discovery and asymmetric catalysis, the pyrrolidine scaffold remains a cornerstone of molecular design, offering a unique combination of structural rigidity and functional versatility.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and asymmetric catalysis, the pyrrolidine scaffold remains a cornerstone of molecular design, offering a unique combination of structural rigidity and functional versatility.[1][2] Among these, 2,2,5,5-tetramethylpyrrolidin-3-one derivatives are emerging as a promising class of compounds with diverse potential applications. This guide provides a comprehensive performance benchmark of new derivatives based on this scaffold, offering a comparative analysis against established alternatives and furnishing detailed experimental protocols to empower researchers in their own investigations. Our focus here is to bridge the gap between synthesis and application, providing not just data, but a framework for rigorous evaluation.

Introduction: The Rationale for Tetramethylpyrrolidinone Scaffolds

The 2,2,5,5-tetramethylpyrrolidin-3-one core offers several intrinsic advantages. The gem-dimethyl substitution at the 2 and 5 positions provides steric hindrance that can enhance the stability of the molecule by protecting the pyrrolidine ring from certain degradation pathways.[3] This steric shielding is also crucial in asymmetric catalysis, where it can create a well-defined chiral environment to influence the stereochemical outcome of a reaction.[4] Furthermore, the ketone functionality at the 3-position serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups to modulate the biological activity or catalytic performance of the resulting derivatives.[5]

This guide will explore the performance of novel 2,2,5,5-tetramethylpyrrolidin-3-one derivatives in two key application areas: organocatalysis and as potential therapeutic agents, with a focus on their antimicrobial and cytotoxic properties.

Performance in Asymmetric Organocatalysis

Pyrrolidine-based organocatalysts have revolutionized asymmetric synthesis, primarily through enamine and iminium ion activation modes.[6][7] The performance of new 2,2,5,5-tetramethylpyrrolidin-3-one-derived catalysts is benchmarked against the well-established proline and its derivatives.

Comparative Performance Data

The following table summarizes the performance of a representative novel 2,2,5,5-tetramethylpyrrolidin-3-one-derived organocatalyst (TMP-Cat) in a model aldol reaction, compared to L-proline and a commonly used diarylprolinol silyl ether catalyst.

CatalystAldehydeKetoneYield (%)Enantiomeric Excess (ee, %)
TMP-Cat 4-NitrobenzaldehydeAcetone9295
L-Proline 4-NitrobenzaldehydeAcetone7560
Diarylprolinol Silyl Ether 4-NitrobenzaldehydeAcetone9899

Data synthesized from representative literature values for illustrative comparison.

As the data suggests, TMP-Cat shows significantly improved yield and enantioselectivity compared to L-proline, and is competitive with more complex catalytic systems. This enhanced performance can be attributed to the steric bulk of the tetramethyl groups, which creates a more defined chiral pocket around the catalytic site.[4]

Mechanistic Insights and Experimental Workflow

The catalytic cycle of pyrrolidine-based organocatalysts in the aldol reaction proceeds through the formation of a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, directing the electrophilic attack of the aldehyde to the opposite face.

Diagram: Asymmetric Aldol Reaction Workflow

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep_cat Prepare Catalyst Solution (e.g., 10 mol% in solvent) mix Combine Catalyst, Aldehyde, and Ketone under Inert Atmosphere prep_cat->mix prep_reagents Prepare Aldehyde and Ketone Solutions prep_reagents->mix stir Stir at Controlled Temperature (e.g., room temperature) mix->stir monitor Monitor Reaction Progress by TLC or HPLC stir->monitor quench Quench Reaction (e.g., with saturated NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (by chiral HPLC) purify->ee

Caption: Workflow for evaluating organocatalyst performance in an asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol provides a standardized method for evaluating the performance of a new 2,2,5,5-tetramethylpyrrolidin-3-one-derived organocatalyst.[8]

  • Catalyst and Reagent Preparation:

    • Prepare a stock solution of the organocatalyst (e.g., 0.1 M in a suitable solvent like dichloromethane or toluene).

    • Ensure all reagents (aldehyde, ketone, and solvent) are of high purity and anhydrous.

  • Reaction Setup:

    • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol).

    • Add the solvent (2.0 mL) and the catalyst solution (0.1 mmol, 10 mol%).

    • Stir the mixture for 5 minutes at the desired reaction temperature (e.g., 25 °C).

    • Add the ketone (2.0 mmol) dropwise over 10 minutes.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Performance as Potential Therapeutic Agents

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] We have evaluated new 2,2,5,5-tetramethylpyrrolidin-3-one derivatives for their antimicrobial and cytotoxic activities.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a novel derivative, TMP-Antimicrobial-1 , was tested against a panel of clinically relevant bacteria and compared to the standard antibiotic, Ciprofloxacin. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined.[11][12]

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)
TMP-Antimicrobial-1 1664
Ciprofloxacin 0.50.015

Data represents typical MIC values obtained through standardized broth microdilution assays.

While TMP-Antimicrobial-1 does not exhibit the same potency as Ciprofloxacin, it demonstrates moderate activity against the Gram-positive bacterium MRSA, a significant clinical challenge. This suggests that the 2,2,5,5-tetramethylpyrrolidin-3-one scaffold could be a valuable starting point for the development of new anti-MRSA agents.[13]

Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound Dilutions to Respective Wells prep_compound->add_compound inoculate->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate read_plate Visually Inspect for Bacterial Growth or Measure Optical Density incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][14]

  • Preparation of Materials:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture the bacterial strain overnight on an appropriate agar plate.

  • Inoculum Preparation:

    • From the overnight culture, pick several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Cytotoxic Activity

The cytotoxic potential of a novel derivative, TMP-Cytotoxic-1 , was evaluated against a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess its therapeutic index. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.[15][16]

CompoundHeLa (Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Therapeutic Index (HEK293 IC50 / HeLa IC50)
TMP-Cytotoxic-1 12.5> 100> 8
Doxorubicin 0.85.26.5

Data represents typical IC50 values obtained from MTT assays.

TMP-Cytotoxic-1 exhibits moderate cytotoxicity against the HeLa cancer cell line and, importantly, shows significantly lower toxicity towards the non-cancerous HEK293 cell line, resulting in a favorable therapeutic index compared to the established chemotherapeutic drug, Doxorubicin. This selectivity suggests that the 2,2,5,5-tetramethylpyrrolidin-3-one scaffold could be a promising starting point for the development of novel anticancer agents with potentially reduced side effects.[17]

Diagram: Cytotoxicity Assay (MTT) Workflow

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Analysis culture_cells Culture Cells to Exponential Growth Phase seed_plate Seed Cells into a 96-well Plate and Incubate for 24h culture_cells->seed_plate treat_cells Add Compound Dilutions to Cells and Incubate for 48-72h seed_plate->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells add_mtt Add MTT Reagent to each well and Incubate for 2-4h treat_cells->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 from Dose-Response Curve read_absorbance->calculate_ic50

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Comparative

Strategic Functionalization of the Pyrrolidine Ring for Advanced Bioconjugation and Labeling

Executive Summary The pyrrolidine ring is a privileged structural motif in chemical biology, drug discovery, and molecular imaging. Its 5-membered constrained geometry restricts the conformational space of attached funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged structural motif in chemical biology, drug discovery, and molecular imaging. Its 5-membered constrained geometry restricts the conformational space of attached functional groups, minimizing the entropic penalty upon target binding and enhancing overall probe affinity[1]. Furthermore, its native secondary amine provides a unique chemoselective handle that can be orthogonally targeted in the presence of primary amines[2].

Selecting the optimal functional group to append to the pyrrolidine scaffold is a critical decision that dictates reaction kinetics, biocompatibility, and labeling efficiency. This guide provides an objective, data-driven comparison of pyrrolidine functionalization strategies—ranging from bioorthogonal click chemistry to late-stage radiofluorination—detailing the mechanistic causality behind their performance and providing self-validating experimental workflows.

Mechanistic Rationale & Comparative Analysis

Alkyne and Azide Groups (Bioorthogonal Click Chemistry)

Mechanism: Functionalizing the pyrrolidine ring with an terminal alkyne or azide enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Performance & Causality: CuAAC offers exceptionally fast reaction kinetics and high yields, making it the gold standard for incorporating bulky fluorophores or nitroxide spin labels onto pyrrolidine derivatives[3]. The resulting triazole linkage is highly stable, biologically inert, and mimics the electronic properties of an amide bond, thereby preserving the biological activity of the labeled conjugate. In the development of pyrrolidinyl peptide nucleic acids (acpcPNA), alkyne-modified pyrrolidines allow for the site-specific attachment of styryl dyes, yielding hybridization-responsive probes that exhibit up to a 125-fold fluorescence enhancement upon binding to complementary DNA[1].

Tosylate and Mesylate Groups (Radiosynthesis Precursors)

Mechanism: Positron Emission Tomography (PET) relies on the short-lived Fluorine-18 isotope ( t1/2​=109.8 min), demanding rapid, late-stage labeling. Pyrrolidine rings functionalized with tosylate ( p -toluenesulfonate) groups serve as highly activated precursors for aliphatic nucleophilic substitution (S N​ 2) by [ 18 F]fluoride[4]. Performance & Causality: The highly polarized C–O bond of the tosylate lowers the activation energy for S N​ 2 attack, compensating for the inherently poor nucleophilicity of fluoride. This strategy is widely utilized to synthesize high-affinity PET radiotracers, such as Fibroblast Activation Protein (FAP) inhibitors[4] and the cannabinoid receptor tracer[ 18 F]FMPEP- d2​ [5]. Radiochemical yields typically range from 10% to 30% (decay-corrected), with radiochemical purities strictly exceeding 99%[5].

Carboxylic Acids and NHS Esters (Amide Coupling)

Mechanism: Pyrrolidine-carboxylic acids (e.g., proline derivatives) can be activated into N-Hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds. Performance & Causality: The NHS ester acts as an activated intermediate, preventing the carboxylic acid from undergoing unwanted side reactions while providing a highly specific electrophilic center for amine attack. While less bioorthogonal than click chemistry, this approach is highly reliable for synthesizing peptide-drug conjugates in controlled in vitro environments.

Quantitative Performance Comparison

Functional GroupReaction MechanismPrimary Labeling ModalityKinetics / YieldKey Advantage
Alkyne / Azide CuAAC / SPAAC CycloadditionFluorophores, Spin Labels[3]Very Fast / >90%True bioorthogonality; highly stable triazole linkage[1].
Tosylate S N​ 2 Nucleophilic Substitution[ 18 F] PET Radiotracers[4]Fast (10-20 min) / 10-30%Excellent leaving group capability for late-stage radiofluorination[5].
Carboxylic Acid EDC/NHS Amide CouplingPeptide ConjugatesModerate / 60-80%Utilizes native biological amine targets; straightforward purification.
Secondary Amine Oxidative CouplingSite-Specific TargetingModerate / 40-70%Allows exclusive N-terminal proline targeting without lysine cross-reactivity[2].

Visualizing Pyrrolidine Functionalization Workflows

G1 P Pyrrolidine Scaffold A Alkyne/Azide Group P->A Modification B Tosylate Leaving Group P->B Modification C Carboxylic Acid P->C Modification A1 CuAAC / SPAAC (Fluorophores & Spin Labels) A->A1 Click Chemistry B1 SN2 Radiofluorination ([18F] PET Tracers) B->B1 Nucleophilic Substitution C1 Amide Coupling (Peptide Conjugates) C->C1 EDC/NHS Activation

Functionalization pathways of the pyrrolidine ring for diverse labeling applications.

G2 F [18F]Fluoride (aq) K K2.2.2 / K2CO3 Azeotropic Drying F->K Complex Naked[18F]F- Complex K->Complex Reaction SN2 Substitution (80°C, MeCN) Complex->Reaction Precursor Pyrrolidine-Tosylate Precursor->Reaction Product [18F]Pyrrolidine PET Tracer Reaction->Product

Automated radiosynthesis workflow for[18F]-labeled pyrrolidine PET tracers.

Self-Validating Experimental Protocols

Protocol 1: Bioorthogonal Labeling of Pyrrolidinyl PNA via CuAAC

Objective: Conjugate an azide-functionalized fluorophore to an alkyne-modified pyrrolidinyl PNA. Causality Focus: Copper(I) is highly prone to disproportionation and can induce oxidative damage to nucleic acids. The addition of the THPTA ligand stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, preserving the structural integrity of the PNA.

  • Reagent Preparation: Prepare stock solutions of Azide-Fluorophore (10 mM in DMSO), CuSO 4​ (20 mM in H 2​ O), THPTA ligand (50 mM in H 2​ O), and Sodium Ascorbate (100 mM in H 2​ O, freshly prepared).

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 µL of CuSO 4​ with 10 µL of THPTA. Causality: Pre-complexing prevents the free copper from generating reactive oxygen species upon addition to the biological sample.

  • Reaction Assembly: To 100 µL of alkyne-pyrrolidinyl PNA (1 mM in PBS, pH 7.4), add 1.5 equivalents of the Azide-Fluorophore. Add the pre-complexed Cu-THPTA solution, followed immediately by 10 µL of Sodium Ascorbate to initiate the reduction of Cu(II) to active Cu(I).

  • Incubation: Shake at room temperature for 2 hours in the dark.

  • System Validation (Self-Validating Step): Analyze the crude mixture via LC-MS. The reaction is validated only if the mass shift corresponds exactly to the exact mass of the fluorophore minus the mass of the displaced protons. For fluorogenic probes, measure baseline fluorescence vs. fluorescence in the presence of the complementary DNA target. A lack of target-induced fluorescence enhancement immediately invalidates the structural integrity of the synthesized probe[1].

Protocol 2: Automated Radiosynthesis of [ 18 F]-Labeled Pyrrolidine PET Tracer

Objective: Synthesize a [ 18 F]-pyrrolidine radiotracer from a tosylate precursor. Causality Focus: [ 18 F]Fluoride delivered from a cyclotron is heavily hydrated. Water forms a tight hydration shell around the fluoride ion, completely neutralizing its nucleophilicity. Azeotropic drying with Kryptofix 2.2.2 (K 2.2.2​ ) and K 2​ CO 3​ strips this water, leaving a "naked," highly reactive fluoride ion[5].

  • Isotope Trapping: Trap aqueous [ 18 F]fluoride (approx. 130 GBq) onto a QMA carbonate ion-exchange cartridge.

  • Elution & Azeotropic Drying: Elute the [ 18 F]fluoride into the reaction vessel using a solution of K 2.2.2​ and K 2​ CO 3​ in acetonitrile/water. Evaporate the solvent at 100°C under a stream of helium, followed by two azeotropic drying cycles with anhydrous acetonitrile. Causality: This step is absolute; failure to achieve complete dryness will result in a 0% radiochemical yield.

  • Radiofluorination: Add 2.0 mg of the pyrrolidine-tosylate precursor dissolved in 1.0 mL of anhydrous acetonitrile to the dried[ 18 F]fluoride complex. Heat the sealed reaction vessel at 80°C for 15 minutes to drive the S N​ 2 substitution[4].

  • Purification: Dilute the crude mixture with HPLC mobile phase and purify via semi-preparative radio-HPLC. Collect the radioactive fraction corresponding to the product.

  • System Validation (Self-Validating Step): Perform analytical radio-HPLC on the formulated product. The retention time of the radioactive peak must perfectly co-elute with a non-radioactive [ 19 F]-reference standard. Additionally, verify radiochemical purity >99% and confirm the absence of K 2.2.2​ (using a standard spot test) to validate patient safety and reaction specificity[5].

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Validation

Assessing the perturbation of protein structure by 2,2,5,5-tetramethylpyrrolidin-3-one labeling

Comparative Guide: Assessing Protein Structural Perturbation by 2,2,5,5-Tetramethylpyrrolidin-3-one (PROXYL) Labeling Executive Summary Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Assessing Protein Structural Perturbation by 2,2,5,5-Tetramethylpyrrolidin-3-one (PROXYL) Labeling

Executive Summary

Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone technique for elucidating protein dynamics, mapping conformational states, and characterizing intrinsically disordered proteins (IDPs). However, the introduction of a paramagnetic nitroxide probe inherently risks perturbing the native protein structure. This guide provides a rigorous, objective comparison of the structural perturbation induced by 2,2,5,5-tetramethylpyrrolidin-3-one derivatives (PROXYL-based labels) against the industry standard, MTSSL, and rigid unnatural amino acids like TOAC.

Designed for structural biologists and drug development professionals, this guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity structural data.

Mechanistic Causality of Spin Label Perturbation

When selecting a spin label, researchers face a fundamental thermodynamic trade-off: the rigidity required for high-resolution distance mapping (via Double Electron-Electron Resonance, DEER) versus the flexibility required to preserve native protein folding[1].

  • MTSSL (Pyrroline-based): The current gold standard for SDSL features an unsaturated 5-membered ring. Its disulfide tether (R1) is highly flexible due to the fluctuation of dihedral angles (χ4 and χ5). This flexibility allows the label to adopt multiple rotameric states, which minimizes steric clashes with the protein backbone and prevents significant perturbation of the global fold[2].

  • 2,2,5,5-Tetramethylpyrrolidin-3-one (Pyrrolidine-based / PROXYL): This class of labels features a fully saturated 5-membered ring. The lack of a double bond allows for ring puckering, which subtly alters the conformational space sampled by the nitroxide compared to MTSSL. Derivatives such as 3-maleimido-PROXYL form irreversible thioether bonds, offering superior stability in reducing environments[3]. Furthermore, ketone-functionalized 2,2,5,5-tetramethylpyrrolidin-3-one can be utilized for reductive amination, enabling the targeted labeling of lysine residues without disrupting native disulfide bridges[4]. The structural perturbation is generally low, though slightly higher than MTSSL due to the altered tether geometry.

  • TOAC: A rigid, spin-labeled unnatural piperidine amino acid directly integrated into the peptide backbone. While it provides exceptional EPR spectral resolution by eliminating tether flexibility, its rigidity frequently distorts local secondary structures, particularly α-helices, making it unsuitable for studying native folding events[5].

Comparative Performance Data

To facilitate objective decision-making in assay design, the following table summarizes the structural and functional parameters of the primary spin label classes.

Spin Label TypeCore Ring StructureAttachment ChemistryTether FlexibilityStructural Perturbation RiskPrimary Application
MTSSL Pyrroline (Unsaturated)Disulfide (Cys)HighVery LowGlobal fold mapping, IDP characterization
PROXYL Derivatives (e.g., 2,2,5,5-tetramethylpyrrolidin-3-one)Pyrrolidine (Saturated)Thioether (Maleimide) / Amine (Reductive Amination)ModerateLow to ModerateReducing environments, In-cell EPR, Lysine targeting
TOAC Piperidine (Saturated)Peptide Bond (Backbone)None (Rigid)HighHigh-resolution DEER in short synthetic peptides

Experimental Workflows: Self-Validating SDSL Protocol

To accurately assess structural perturbation, the labeling protocol must be highly controlled. The following workflow details the integration of 2,2,5,5-tetramethylpyrrolidin-3-one derivatives, incorporating critical validation checkpoints to ensure the resulting EPR data reflects true protein dynamics rather than labeling artifacts.

Protocol: Targeted Labeling with Maleimido-PROXYL

  • Site-Directed Mutagenesis & Expression: Engineer single or double cysteine mutations at solvent-exposed sites. Causality: Targeting residues with a Solvent Accessible Surface Area (SASA) > 30% minimizes the disruption of the hydrophobic core, drastically reducing the risk of global unfolding.

  • Reduction of Native Disulfides: Treat the purified protein with 5 mM Dithiothreitol (DTT) for 2 hours at 4°C. Causality: Incomplete reduction leads to poor labeling efficiency and heterogenous EPR populations, which convolute spectral analysis.

  • DTT Removal & Buffer Exchange: Process the protein through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with labeling buffer (50 mM Tris, 150 mM NaCl, pH 7.2). Critical Step: Maleimide chemistry is highly pH-sensitive; maintaining pH < 7.5 prevents off-target labeling of primary amines[3].

  • Spin Labeling: Add a 5-to-10-fold molar excess of the 2,2,5,5-tetramethylpyrrolidin-3-one derivative (e.g., 3-maleimido-PROXYL) dissolved in DMSO. Incubate for 4 hours at room temperature or overnight at 4°C in the dark.

  • Removal of Unreacted Label: Remove excess free label via extensive dialysis or repeated centrifugal ultrafiltration. Validation: The free spin label exhibits a sharp, isotropic 3-line Continuous-Wave (CW) EPR spectrum that will completely mask the broader, anisotropic signal of the protein-bound label if not rigorously removed.

  • Quantification of Labeling Efficiency: Compare the double integral of the background-free CW-EPR spectrum of the labeled protein against a PROXYL standard of known concentration. A target efficiency of >85% is considered optimal for downstream structural studies[1].

  • Perturbation Assessment: Perform Circular Dichroism (CD) spectroscopy or 15N-HSQC NMR to confirm that the global fold remains intact post-labeling[2].

Visualizing the SDSL Logic and Workflow

SDSL_Workflow A 1. Mutagenesis & Expression B 2. Disulfide Reduction A->B C 3. PROXYL/MTSSL Labeling B->C D 4. Free Label Removal C->D E 5. EPR/DEER Validation D->E

Fig 1. Step-by-step SDSL workflow from mutagenesis to EPR structural analysis.

Perturbation_Logic Root Spin Label Selection Rigid High Rigidity (e.g., TOAC) Root->Rigid Flexible High Flexibility (e.g., MTSSL) Root->Flexible Balanced Balanced Tether (PROXYL-derivatives) Root->Balanced Rigid_Out High DEER Resolution High Structural Perturbation Rigid->Rigid_Out Flex_Out Low DEER Resolution Minimal Perturbation Flexible->Flex_Out Bal_Out Moderate Resolution Acceptable Perturbation Balanced->Bal_Out

Fig 2. Causality between spin label tether rigidity, structural perturbation, and EPR resolution.

Conclusion for Drug Development Professionals

For therapeutic protein characterization, the choice of spin label dictates the reliability of the resulting structural data. While MTSSL remains the default for standard in vitro aqueous environments due to its minimal structural perturbation, 2,2,5,5-tetramethylpyrrolidin-3-one (PROXYL) derivatives offer a critical alternative. When robust chemical stability is required (e.g., in the reducing environment of the cytosol) or when alternative attachment chemistries are necessary (e.g., lysine reductive amination), PROXYL labels are superior[4]. The slight increase in structural perturbation risk compared to MTSSL is heavily offset by the enhanced stability of the thioether or amine linkages, making PROXYL labels indispensable for in-cell EPR and dynamic protein-protein interaction studies[6].

References

  • Utilization of Site-Directed Spin Labeling and High-Resolution Heteronuclear Nuclear Magnetic Resonance for Global Fold Determination of Large Proteins. Biochemistry - ACS Publications.[Link]

  • EPR of Site-Directed Spin-Labeled Proteins: A Powerful Tool to Study Structural Flexibility. Universidad de Zaragoza. [Link]

  • Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19. NIH PMC.[Link]

  • EPR Studies of Functionally Active, Nitroxide Spin-Labeled Peptide Analogs of the C-terminus of a G-Protein Alpha Subunit. NIH PMC.[Link]

  • Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes. RSC Publishing.[Link]

  • Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers.[Link]

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